molecular formula C36H57NO4 B12408127 ZM514

ZM514

Numéro de catalogue: B12408127
Poids moléculaire: 567.8 g/mol
Clé InChI: SWSYSKDQWQIXIA-KTQFYHDFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ZM514 is a useful research compound. Its molecular formula is C36H57NO4 and its molecular weight is 567.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C36H57NO4

Poids moléculaire

567.8 g/mol

Nom IUPAC

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C36H57NO4/c1-23(2)24-13-18-36(30(38)39)20-19-34(6)25(29(24)36)11-12-27-33(5)16-15-28(41-31(40)37-21-9-8-10-22-37)32(3,4)26(33)14-17-35(27,34)7/h24-29H,1,8-22H2,2-7H3,(H,38,39)/t24-,25+,26-,27+,28-,29+,33-,34+,35+,36-/m0/s1

Clé InChI

SWSYSKDQWQIXIA-KTQFYHDFSA-N

SMILES isomérique

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)N6CCCCC6)C)C(=O)O

SMILES canonique

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)N6CCCCC6)C)C(=O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZM447439, an Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ZM447439, a potent and selective inhibitor of Aurora kinases. This document details the molecular targets, cellular consequences of inhibition, and relevant experimental methodologies for studying this compound.

Introduction to ZM447439

ZM447439 is a small molecule inhibitor that has been instrumental in elucidating the roles of the Aurora kinase family in cell division. It is a quinazoline derivative that acts as an ATP-competitive inhibitor of both Aurora A and Aurora B kinases.[1] These serine/threonine kinases are key regulators of mitosis, and their dysregulation is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[2][3] ZM447439 was one of the first Aurora kinase inhibitors to be developed and extensively characterized.[2]

Molecular Targets and Potency

ZM447439 exhibits potent inhibitory activity against Aurora A and Aurora B kinases. The inhibitor is selective for the Aurora kinase family over a range of other kinases, including crucial cell cycle regulators like CDK1 and PLK1.[4]

Table 1: In Vitro Kinase Inhibitory Activity of ZM447439

Target KinaseIC50 (nM)Selectivity NotesReference
Aurora A110-[4]
Aurora B130-[4]
Aurora B50-[5][6]
Aurora C250-[5]
MEK11790>8-fold selective for Aurora A/B[4]
Src1030>8-fold selective for Aurora A/B[4]
Lck880>8-fold selective for Aurora A/B[4]
CDK1>10,000Highly selective[4]
PLK1>10,000Highly selective[4]

Table 2: Cellular Activity of ZM447439 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay TypeReference
BONGastroenteropancreatic Neuroendocrine Tumor3Growth Inhibition[4]
QGP-1Gastroenteropancreatic Neuroendocrine Tumor0.9Growth Inhibition[4]
MIP-101Gastroenteropancreatic Neuroendocrine Tumor3Growth Inhibition[4]
EoL-1Human Eosinophilic Leukemia0.18678Cell Viability[4]
MCF7Breast Cancer0.198Proliferation[4]
P12-ICHIKAWAHuman Leukemia0.22441Cell Viability[4]
A549Lung Cancer3.3-[7]

Mechanism of Action and Cellular Effects

ZM447439 exerts its effects by competitively binding to the ATP-binding pocket of Aurora kinases, thereby preventing the phosphorylation of their downstream substrates.[1][4] This inhibition leads to a cascade of cellular events that ultimately disrupt mitotic progression.

The primary cellular consequence of ZM447439 treatment is the disruption of key mitotic processes regulated by Aurora kinases. These include:

  • Inhibition of Histone H3 Phosphorylation: Aurora B is responsible for phosphorylating histone H3 at Serine 10, a hallmark of mitotic chromatin condensation. ZM447439 treatment leads to a significant reduction in this phosphorylation event.[2][8]

  • Defective Spindle Assembly: The inhibitor interferes with the formation of a functional mitotic spindle. Specifically, it inhibits the nucleation and stabilization of microtubules by chromosomes, while having a lesser effect on centrosome-mediated microtubule assembly.[2]

  • Chromosome Misalignment and Segregation Errors: As a result of the defective spindle, chromosomes fail to align properly at the metaphase plate, leading to segregation errors.[2][7]

  • Failure of Cytokinesis: Inhibition of Aurora B, which localizes to the central spindle and midbody during late mitosis, leads to a failure of cytokinesis, resulting in the formation of polyploid cells.[2][7]

  • Spindle Assembly Checkpoint (SAC) Override: ZM447439 can interfere with the establishment of the spindle assembly checkpoint, a critical safety mechanism that ensures proper chromosome-microtubule attachment before anaphase onset.[2]

Prolonged mitotic arrest and genomic instability triggered by ZM447439 ultimately lead to programmed cell death (apoptosis).

  • Apoptosis Induction: ZM447439 induces apoptosis in a time- and concentration-dependent manner.[4][9] This process is associated with the upregulation of p53, breakdown of the mitochondrial membrane potential, and activation of caspases 3 and 7.[4][9] The pro-apoptotic proteins Bak and Bax are crucial for ZM447439-induced apoptosis.[9]

  • Cell Cycle Arrest: Treatment with ZM447439 can cause cells to arrest in the G2/M phase of the cell cycle.[4] In some cell lines, a G0/G1 arrest has also been observed.[10]

Signaling Pathways

The Aurora kinases are central nodes in a complex signaling network that governs cell division. ZM447439, by inhibiting these kinases, perturbs these pathways.

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulation cluster_aurora Aurora Kinases cluster_downstream Downstream Effects Cell Cycle Progression Cell Cycle Progression Aurora_A Aurora A Cell Cycle Progression->Aurora_A Aurora_B Aurora B Cell Cycle Progression->Aurora_B TPX2 TPX2 TPX2->Aurora_A INCENP INCENP INCENP->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Histone_H3_Pho Histone H3 Phosphorylation (Ser10) Aurora_B->Histone_H3_Pho Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis SAC Spindle Assembly Checkpoint Aurora_B->SAC ZM447439 ZM447439 ZM447439->Aurora_A ZM447439->Aurora_B

Caption: Aurora Kinase Signaling Pathway and Inhibition by ZM447439.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the mechanism of action of ZM447439.

This assay measures the direct inhibitory effect of ZM447439 on the enzymatic activity of purified Aurora kinases.

Methodology:

  • Enzyme Preparation: Recombinant human Aurora A and Aurora B are expressed and purified.[4]

  • Reaction Mixture: A reaction cocktail is prepared containing buffer (e.g., 25 mM Tris-HCl, pH 7.5), salts (e.g., 12.5 mM KCl, 2.5 mM NaF, 6.25 mM MnCl2), DTT, a peptide substrate, ATP (e.g., 10 µM for Aurora A, 5 µM for Aurora B), and radiolabeled γ-[33P]ATP.[4]

  • Inhibitor Addition: Serial dilutions of ZM447439 (or DMSO as a vehicle control) are added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by adding the purified kinase. The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).[4]

  • Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the peptide substrate is quantified, typically by scintillation counting after spotting onto phosphocellulose paper.

  • Data Analysis: The concentration of ZM447439 that results in 50% inhibition of enzyme activity (IC50) is calculated.[4]

This assay determines the effect of ZM447439 on the growth and survival of cancer cell lines.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of ZM447439 (e.g., 0-5 µM) for a specified duration (e.g., 72 hours).[4]

  • Viability Assessment (Crystal Violet Method):

    • Cells are fixed with 1% glutaraldehyde.[4]

    • Fixed cells are stained with 0.1% crystal violet.[4]

    • Unbound dye is washed away, and the bound dye is solubilized with 0.2% Triton X-100.[4]

    • The absorbance, which is proportional to the number of viable cells, is measured at 570 nm using an ELISA reader.[4]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

This technique is used to detect the phosphorylation status of histone H3, a direct substrate of Aurora B.

Methodology:

  • Cell Lysis: Cells treated with ZM447439 or a vehicle control are harvested and lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phospho-histone H3 (Ser10).

    • A primary antibody against total histone H3 or a loading control (e.g., GAPDH, β-actin) is used for normalization.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The characterization of a kinase inhibitor like ZM447439 follows a logical progression from in vitro biochemical assays to cell-based functional assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel Kinase_Assay->Selectivity_Panel Cell_Viability Cell Viability/Proliferation Assay (IC50 Determination) Selectivity_Panel->Cell_Viability Western_Blot Western Blot (Target Engagement - pHistone H3) Cell_Viability->Western_Blot Microscopy Immunofluorescence Microscopy (Spindle/Chromosome Morphology) Western_Blot->Microscopy FACS FACS Analysis (Cell Cycle, Apoptosis) Microscopy->FACS Xenograft Xenograft Models (Anti-tumor Efficacy) FACS->Xenograft

Caption: A typical experimental workflow for characterizing a kinase inhibitor.

Conclusion

ZM447439 is a potent and selective ATP-competitive inhibitor of Aurora kinases A and B. Its mechanism of action involves the direct inhibition of kinase activity, leading to a cascade of mitotic defects, including failed chromosome condensation and segregation, spindle assembly checkpoint override, and ultimately, apoptosis. This well-characterized inhibitor serves as an invaluable tool for studying the intricate processes of cell division and as a foundational compound for the development of next-generation Aurora kinase inhibitors for cancer therapy.

References

Unveiling the Molecular Target: A Technical Guide to Protein Target Identification for Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of a drug's molecular target is a critical step in the drug discovery and development pipeline. Understanding the specific protein(s) with which a small molecule interacts is fundamental to elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic efficacy and safety profile. This guide provides an in-depth overview of the core strategies and experimental methodologies employed to identify the protein targets of novel small molecule inhibitors, a process that would be essential for characterizing a hypothetical compound, "ZM514." While specific data for a molecule designated this compound is not publicly available, this document outlines the established workflows and techniques that would be applied in such an investigation.

Phenotype-based screening has emerged as a valuable approach for discovering new chemical entities with therapeutic potential. However, a significant challenge with this method is the subsequent identification of the molecule's mode of action and specific protein targets.[1] Various advanced techniques have been developed to address this, broadly categorized into direct and indirect methods. Direct approaches often involve affinity-based techniques or covalent labeling, while indirect, label-free methods monitor changes in protein stability upon compound binding.[1][2]

Core Strategies for Target Protein Identification

The process of identifying a protein target for a novel inhibitor typically involves a multi-pronged approach, combining biochemical, proteomic, and cellular methods to build a comprehensive picture of the molecule's interactions.

Experimental Workflow for Target Identification

The following diagram illustrates a general workflow for identifying the protein target of a novel small molecule inhibitor.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Direct Target Engagement cluster_2 Target Validation in Cellular Context phenotypic_screening Phenotypic Screening biochemical_screening Broad Biochemical Screening (e.g., Kinase Panel) phenotypic_screening->biochemical_screening Identifies biological effect in_silico In Silico Prediction (e.g., target prediction based on structure) in_silico->biochemical_screening Predicts potential targets affinity_chromatography Affinity Chromatography- Mass Spectrometry biochemical_screening->affinity_chromatography Provides initial hits covalent_labeling Photoaffinity Labeling or Activity-Based Protein Profiling biochemical_screening->covalent_labeling cetsa Cellular Thermal Shift Assay (CETSA) affinity_chromatography->cetsa Identifies candidate proteins covalent_labeling->cetsa genetic_approaches Genetic Approaches (e.g., CRISPR, shRNA) cetsa->genetic_approaches Confirms target engagement downstream_analysis Downstream Signaling Analysis (e.g., Western Blot, Phosphoproteomics) genetic_approaches->downstream_analysis Validates target relevance

A generalized workflow for small molecule target identification.

Quantitative Data Presentation

To effectively compare and interpret experimental results, quantitative data should be organized into structured tables. Below are illustrative examples of how data from key target identification experiments would be presented.

Table 1: Kinase Inhibition Profile

Kinase profiling is a common initial step to determine if a small molecule inhibitor targets protein kinases.[3] This is often performed by screening the compound against a large panel of kinases and measuring the inhibition of their activity.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Kinase A95%50
Kinase B92%75
Kinase C45%>1000
Kinase D15%>10000
Table 2: Affinity Chromatography-Mass Spectrometry Hit List

Affinity chromatography coupled with mass spectrometry is a powerful technique to identify proteins that directly bind to the small molecule.[1] The small molecule is immobilized on a solid support and used as bait to "pull down" its binding partners from a cell lysate.

Protein ID (UniProt)Protein NameGene SymbolPeptide CountFold Enrichment (vs. Control)
P00533EGFREGFR2550.2
P04626ERBB2ERBB21835.7
Q13554LCKLCK58.1
P06239FYNFYN34.5
Table 3: Cellular Thermal Shift Assay (CETSA) Data

CETSA is used to confirm direct target engagement in a cellular environment. The principle is that a protein stabilized by ligand binding will have a higher melting temperature.

Target ProteinTreatmentTagg (°C)ΔTagg (°C) vs. Vehicle
Kinase AVehicle (DMSO)48.5-
Kinase AInhibitor (10 µM)53.2+4.7
Control ProteinVehicle (DMSO)62.1-
Control ProteinInhibitor (10 µM)62.3+0.2

Experimental Protocols

Detailed and reproducible experimental protocols are essential for robust target identification.

Protocol 1: Kinase Panel Screening

Objective: To determine the inhibitory activity of a small molecule against a broad range of protein kinases.

Methodology:

  • A panel of purified, active kinases is assembled.

  • The inhibitor is serially diluted to a range of concentrations.

  • The inhibitor is incubated with each kinase in the presence of its specific substrate and ATP.

  • The kinase reaction is allowed to proceed for a defined period.

  • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • The percentage of inhibition for each kinase at each inhibitor concentration is calculated relative to a vehicle control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Affinity Chromatography-Mass Spectrometry

Objective: To identify proteins that directly bind to an immobilized small molecule inhibitor.

Methodology:

  • Probe Synthesis: The small molecule inhibitor is chemically synthesized with a linker arm that can be covalently attached to a solid support (e.g., agarose beads). A control resin without the immobilized compound is also prepared.

  • Cell Lysate Preparation: Cells of interest are cultured and harvested. The cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.

  • Affinity Pulldown: The cell lysate is incubated with the inhibitor-conjugated beads and the control beads. Proteins that bind to the immobilized inhibitor will be captured on the beads.

  • Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: The specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of the free inhibitor.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, and the entire lane is excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the proteins. The relative abundance of each identified protein in the inhibitor pulldown versus the control pulldown is quantified to identify specific binding partners.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of a small molecule inhibitor to its target protein within intact cells.

Methodology:

  • Cell Treatment: Intact cells are treated with the small molecule inhibitor or a vehicle control for a specified time.

  • Heating: The treated cells are aliquoted and heated to a range of different temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by a specific antibody-based method, such as Western blotting or ELISA.

  • Melt Curve Generation: A melt curve is generated by plotting the percentage of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

  • Data Analysis: A shift in the melting temperature (Tagg) to a higher temperature in the inhibitor-treated sample compared to the vehicle control indicates stabilization of the protein by ligand binding.

Signaling Pathway Visualization

Once a primary target is identified, it is crucial to understand its role in cellular signaling pathways. If the hypothetical "this compound" were identified as an inhibitor of a key kinase, such as EGFR, its impact on downstream signaling could be visualized.

EGFR Signaling Pathway

The following diagram illustrates a simplified view of the EGFR signaling pathway, which is often dysregulated in cancer and is a common target for kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

A simplified diagram of the EGFR signaling pathway.

Conclusion

The identification of the protein target of a novel small molecule inhibitor is a multifaceted process that requires the integration of various experimental approaches. By employing a systematic workflow that includes broad screening, direct target engagement assays, and cellular validation, researchers can confidently identify the molecular target and elucidate the mechanism of action of a new compound. The methodologies and strategies outlined in this guide provide a robust framework for the characterization of novel inhibitors, which is a cornerstone of modern drug discovery and development.

References

An In-depth Technical Guide to Tyrosine Kinase Inhibition: A Case Study on Imatinib's Impact on c-Kit and PDGFR Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases are crucial signal transducers in cellular processes, and their dysregulation is a hallmark of many cancers[1]. This has made them a primary target for therapeutic intervention[1]. Tyrosine kinase inhibitors (TKIs) are a class of small-molecule drugs that block the action of tyrosine kinases, enzymes that play a critical role in cell growth, differentiation, and survival[2][3]. Mutations that lead to the constitutive activation of these kinases can drive cancer progression[3].

This technical guide provides an in-depth overview of the mechanisms and experimental evaluation of tyrosine kinase inhibition, using the well-characterized TKI, Imatinib, as a case study. While the initial query focused on "ZM514," no public data could be found for a compound with this designation. Therefore, this document will focus on Imatinib and its inhibitory effects on the c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways, providing researchers, scientists, and drug development professionals with a comprehensive resource on the core principles of TKI action and analysis.

Core Concepts of Tyrosine Kinase Inhibition

TKIs function by competing with adenosine triphosphate (ATP) at the catalytic binding site of the enzyme[2]. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that promote malignant cell proliferation and survival[3]. Imatinib is a paradigmatic example, effectively targeting kinases like Bcr-Abl in chronic myeloid leukemia and c-Kit in gastrointestinal stromal tumors (GISTs)[1].

There are two primary modes of TKI binding:

  • Type I inhibitors bind to the active conformation of the kinase[4].

  • Type II inhibitors , like Imatinib, bind to the inactive "DFG-out" conformation, where the DFG (Asp-Phe-Gly) motif of the activation loop is flipped[4]. This often provides a higher degree of selectivity[4].

Imatinib: Mechanism of Action and Target Pathways

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases, including Abl, c-Kit, and PDGFR[1][4][5].

Inhibition of the c-Kit Signaling Pathway

The c-Kit receptor, activated by its ligand Stem Cell Factor (SCF), is vital for the development and maintenance of various cell types, including hematopoietic stem cells[2][5]. In certain cancers, such as GISTs, activating mutations in the KIT gene lead to ligand-independent, constitutive activation of the receptor, driving tumor growth[1][3].

Imatinib inhibits c-Kit by binding to its ATP pocket, which stabilizes the inactive conformation of the kinase domain[2]. This action blocks autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis[3]. Interestingly, TKI-induced binding to the ATP pocket can also trigger the internalization and lysosomal degradation of the c-Kit receptor, independent of its natural ligand-induced pathway[2].

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cKit c-Kit Receptor ADP ADP cKit->ADP p_cKit Phosphorylated c-Kit cKit->p_cKit Autophosphorylation SCF SCF Ligand SCF->cKit Binds & Activates Imatinib Imatinib Imatinib->cKit Inhibits Apoptosis Apoptosis Imatinib->Apoptosis ATP ATP ATP->cKit PI3K_AKT PI3K/AKT Pathway p_cKit->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cKit->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Simplified c-Kit signaling pathway and the inhibitory action of Imatinib.
Inhibition of the PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) are receptor tyrosine kinases that play essential roles in embryonic development and wound healing[4]. Overexpression or activating mutations of PDGFR are implicated in various neoplasms, where they contribute to cell growth, migration, and angiogenesis[4][6][7].

PDGF ligands bind to the extracellular domains of PDGFRs, inducing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating pathways like PI3K/Akt and MAPK/ERK[4][8]. Imatinib and other inhibitors like CP-673451 can block this autophosphorylation, thereby abrogating downstream signaling, which can lead to reduced cell proliferation and the induction of apoptosis[6][8][9].

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PDGFR PDGFR p_PDGFR Phosphorylated PDGFR PDGFR->p_PDGFR Autophosphorylation PDGF PDGF Ligand PDGF->PDGFR Binds & Dimerizes Imatinib Imatinib Imatinib->PDGFR Inhibits PI3K_Akt PI3K/Akt Pathway p_PDGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway p_PDGFR->MAPK_ERK Cell_Migration Cell Migration & Proliferation PI3K_Akt->Cell_Migration MAPK_ERK->Cell_Migration

Caption: PDGFR signaling cascade and its inhibition by a TKI like Imatinib.

Quantitative Data on TKI Activity

The efficacy of a TKI is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%.

InhibitorTarget KinaseCell Line / SystemIC50 ValueAssay ConditionReference
Dasatinibc-KitTF-1 cells1.5 nMCulture Medium[5]
Dasatinibc-KitTF-1 cells30 nM100% Human Plasma[5]
SorafenibFLT3-3-5 nMCulture Medium[5]

Note: Specific IC50 values for Imatinib were not available in the provided search results, but Dasatinib and Sorafenib are included as examples of TKI quantitative data.

Key Experimental Protocols

Validating the inhibitory effect of a TKI involves a series of in vitro and cell-based assays. These protocols are fundamental to characterizing the inhibitor's potency, specificity, and cellular effects.

Western Blot for Inhibition of Kinase Phosphorylation

This technique is used to detect the phosphorylation status of a target kinase in cells treated with an inhibitor, providing direct evidence of target engagement.

Objective: To determine if a TKI inhibits the autophosphorylation of its target kinase (e.g., c-Kit) in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., GIST882 cells for c-Kit analysis) at a density of 2.5 × 10^5 cells/well in 6-well plates[1].

    • Allow cells to attach for 24 hours[1].

    • Treat the cells with the desired concentration of the TKI (e.g., 1 µM Imatinib) or vehicle control for a specified time (e.g., 6 hours)[1].

  • Protein Extraction:

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate 50 µg of total protein from each sample on an SDS-PAGE gel[1].

    • Transfer the separated proteins to a nitrocellulose membrane[1].

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Kit).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against the total form of the target kinase and a loading control (e.g., β-actin) to ensure equal protein loading[1].

    • Compare the levels of the phosphorylated protein between treated and untreated samples. A reduction in the phospho-protein signal in the treated sample indicates successful inhibition[1][8].

G A 1. Cell Culture & TKI Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Western Transfer (to Membrane) C->D E 5. Immunoblotting (Antibody Probing) D->E F 6. Signal Detection & Analysis E->F

Caption: Standard workflow for a Western blot experiment to assess kinase inhibition.
Cell Proliferation Assay

These assays measure the number of viable cells after treatment with an inhibitor to determine its effect on cell growth.

Objective: To quantify the dose-dependent effect of a TKI on the proliferation of a cancer cell line.

Methodology (Alamar Blue Assay):

  • Cell Seeding:

    • Seed cells (e.g., GIST882) in a 96-well plate at a density of 8 × 10^3 cells per well[1].

  • Compound Treatment:

    • After allowing cells to adhere, treat them with a range of concentrations of the TKI (e.g., Imatinib) for 48-72 hours[1]. Include untreated wells as a control.

  • Assay Reagent Addition:

    • Add Alamar blue (resazurin) reagent to each well. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Incubation and Measurement:

    • Incubate the plates for a specified time (typically 1-4 hours) at 37°C.

    • Measure the fluorescence or absorbance of each well using a plate reader[1].

  • Data Analysis:

    • Express the results as a percentage of proliferating cells relative to the untreated control[1].

    • Plot the percentage of proliferation against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

In Vitro Kinase Assay

This biochemical assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of a purified kinase enzyme.

Methodology (Radiolabeled ATP Assay):

  • Reaction Setup:

    • Prepare a reaction mixture in chilled tubes containing: kinase reaction buffer, a substrate (peptide or protein), and the purified kinase enzyme[10].

    • Add varying concentrations of the inhibitor or a vehicle control.

  • Initiating the Reaction:

    • Start the kinase reaction by adding a mix of unlabeled ATP and radiolabeled [γ-³²P]ATP[10].

    • Incubate the reaction at 30°C for a predetermined time (e.g., 5-60 minutes), ensuring the reaction is in the linear range[10].

  • Stopping the Reaction:

    • Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop buffer (e.g., EDTA)[11].

  • Measuring Phosphorylation:

    • If using paper, wash away the unincorporated [γ-³²P]ATP.

    • Quantify the amount of radiolabel incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of phosphorylation for each inhibitor concentration.

    • Plot the kinase activity against the inhibitor concentration to determine the IC50 value[1].

G A 1. Prepare Reaction Mix (Kinase, Substrate, Buffer, Inhibitor) B 2. Initiate Reaction (Add Radiolabeled ATP) A->B C 3. Incubate at 30°C B->C D 4. Stop Reaction C->D E 5. Separate Substrate from free ATP D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F

Caption: General workflow for an in vitro radiolabeled kinase assay.

Conclusion

The inhibition of signaling pathways driven by aberrant tyrosine kinases is a cornerstone of modern targeted cancer therapy. As exemplified by Imatinib's action on c-Kit and PDGFR, TKIs can effectively shut down the oncogenic signals that drive tumor growth. A thorough understanding of the underlying signaling pathways, combined with robust quantitative analysis and validated experimental protocols, is essential for the discovery and development of new, more effective, and more specific kinase inhibitors. The methodologies and principles outlined in this guide provide a foundational framework for professionals engaged in this critical area of biomedical research and drug development.

References

An In-depth Technical Guide to the Biological Activity of ZM514

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ZM514 is a potent, small-molecule inhibitor of CD73, also known as ecto-5'-nucleotidase.[1][2][3] Developed as a carbamate derivative of betulinic acid, this compound has emerged as a significant tool in cancer immunotherapy research.[4] CD73 is a critical enzyme in the adenosinergic pathway, which plays a pivotal role in creating an immunosuppressive tumor microenvironment (TME).[5][6] By targeting CD73, this compound aims to block the production of adenosine, thereby restoring and enhancing anti-tumor immune responses.[4][6] This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, and representative experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of the Adenosinergic Pathway

The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of CD73. In the tumor microenvironment, stressed or dying cancer cells release large amounts of adenosine triphosphate (ATP).[5] This extracellular ATP is sequentially hydrolyzed into the potent immunosuppressant, adenosine.

  • CD39 Action : The ectonucleotidase CD39 first converts ATP and ADP into adenosine monophosphate (AMP).[5][6]

  • CD73 Action : CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, then catalyzes the rate-limiting step of dephosphorylating AMP to produce adenosine.[5][6][7]

  • Immunosuppression : The resulting adenosine binds to A2A and A2B receptors on various immune cells, particularly T cells, leading to the suppression of their anti-tumor functions.[6][8]

This compound specifically inhibits the conversion of AMP to adenosine by CD73, thereby reducing the concentration of immunosuppressive adenosine in the TME and promoting an immune-active environment.

Adenosinergic_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-Cell) ATP Extracellular ATP AMP AMP ATP->AMP Hydrolysis ADO Adenosine AMP->ADO Hydrolysis A2AR A2A Receptor ADO->A2AR Binds CD39 CD39 CD39->ATP CD73 CD73 CD73->AMP ImmuneSupp Immune Suppression A2AR->ImmuneSupp Leads to This compound This compound This compound->CD73 Inhibits

Caption: The adenosinergic signaling pathway and the inhibitory action of this compound on CD73.

Quantitative Biological Activity

This compound demonstrates potent and species-specific inhibitory activity against CD73. A key characteristic noted in multiple studies is its low cytotoxicity, distinguishing it from its parent compound, betulinic acid, which exhibits modest antiproliferative effects.[4][5][9] This low cytotoxicity suggests that the anti-cancer effects of this compound are primarily mediated through immune modulation rather than direct cell killing.[4]

Table 1: In Vitro Inhibitory Potency of this compound

Target Metric Value Reference(s)
Human CD73 (hCD73) IC₅₀ 1.39 μM [1][2][3]
Mouse CD73 (mCD73) IC₅₀ 14.65 μM [1][2][3]

| Comparison to Lead | Potency Increase | 5.2-fold vs. Betulinic Acid |[4] |

Table 2: Cytotoxicity Profile of this compound

Property Finding Reference(s)
Cytotoxicity Low to no cytotoxicity observed [1][2][9]

| Proliferative Activity | Not a cytotoxic agent; parent compound (betulinic acid) shows modest antiproliferative activity |[4][5] |

Experimental Protocols

Detailed experimental protocols for this compound are proprietary to the conducting laboratories. However, based on standard methodologies in the field, the following sections outline plausible, representative protocols for assessing its biological activity.

Biochemical CD73 Inhibition Assay (IC₅₀ Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified recombinant CD73 enzyme. The assay measures the amount of phosphate produced from the hydrolysis of AMP.

Methodology:

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer. Prepare solutions of recombinant human CD73 (hCD73) and the substrate, AMP.

  • Reaction Setup : In a 96-well plate, add the hCD73 enzyme solution to each well, followed by the various concentrations of this compound or vehicle control (DMSO).

  • Initiation and Incubation : Initiate the enzymatic reaction by adding AMP to each well. Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Detection : Stop the reaction and quantify the inorganic phosphate produced using a sensitive detection reagent, such as Malachite Green.

  • Data Analysis : Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

IC50_Workflow A Prepare Reagents: - Recombinant CD73 - AMP Substrate - this compound Serial Dilutions B Dispense CD73 and this compound into 96-well plate A->B C Initiate Reaction by Adding AMP Incubate at 37°C B->C D Stop Reaction and Add Phosphate Detection Reagent (e.g., Malachite Green) C->D E Measure Absorbance (e.g., 620 nm) D->E F Data Analysis: Plot % Inhibition vs. [this compound] E->F G Calculate IC₅₀ Value F->G

Caption: Generalized workflow for determining the IC₅₀ of this compound against CD73.
Cell-Based Cytotoxicity Assay

This protocol outlines a standard method to assess the cytotoxicity of this compound against a panel of cancer cell lines, confirming its low direct impact on cell viability.

Methodology:

  • Cell Seeding : Plate cancer cells (e.g., MDA-MB-231, a triple-negative breast cancer line known to express CD73) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation : Incubate the cells for a prolonged period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment : Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8, to each well and incubate for 1-4 hours.

  • Data Acquisition : If using MTT, solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol). Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).

  • Analysis : Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability for each concentration of this compound.

Cytotoxicity_Workflow A Seed Cancer Cells in 96-well plate (Allow to adhere) B Treat Cells with Varying Concentrations of this compound A->B C Incubate for 48-72 hours at 37°C, 5% CO₂ B->C D Add Cell Viability Reagent (e.g., MTT / CCK-8) C->D E Incubate for 1-4 hours D->E F Measure Absorbance E->F G Calculate and Plot % Cell Viability vs. [this compound] F->G

Caption: Generalized workflow for assessing the cytotoxicity of this compound on cancer cells.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of CD73 with potent activity against the human enzyme and significantly lower potency against its murine counterpart.[1][2] Its primary biological function is the disruption of the immunosuppressive adenosinergic pathway, a key mechanism of tumor immune evasion.[6] The compound's low cytotoxicity underscores its role as an immunomodulatory agent rather than a conventional cytotoxic drug.[4][5] As a valuable chemical probe, this compound and its derivatives continue to aid in the exploration of CD73 as a promising target for cancer immunotherapy, paving the way for the development of next-generation immuno-oncology agents.[4][8]

References

ZM514 for cancer research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ZM447439 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, with particular activity against Aurora B kinase.[1][2] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, including chromosome condensation, segregation, and cytokinesis. Their overexpression is a common feature in a wide range of human cancers, making them a compelling target for therapeutic intervention.[3] ZM447439 was the first-in-class Aurora kinase inhibitor and has become a vital chemical tool for investigating the biological functions of Aurora kinases and for validating them as oncology targets.[3][4]

This technical guide provides a comprehensive overview of ZM447439, including its mechanism of action, effects on cellular signaling pathways, quantitative inhibitory data, and detailed experimental protocols for its use in cancer research.

Mechanism of Action

ZM447439 exerts its anti-cancer effects by directly inhibiting the kinase activity of Aurora A and Aurora B.[5][6] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinases and preventing the phosphorylation of downstream substrates.[3][5] The primary molecular consequence of Aurora B inhibition by ZM447439 is the failure to phosphorylate Histone H3 on serine 10, a critical event for chromosome condensation and segregation during mitosis.[7][8]

This disruption of normal mitotic processes leads to a cascade of cellular events:

  • Failed Cytokinesis: Cells are unable to complete cell division, leading to the formation of large, polyploid cells (containing 4N or 8N DNA content).[7][8][9]

  • Spindle Assembly Checkpoint (SAC) Override: ZM447439 compromises the SAC, causing cells with misaligned chromosomes to exit mitosis without proper segregation.[4][6][10]

  • Induction of Apoptosis: The resulting genomic instability and mitotic catastrophe trigger programmed cell death, primarily through the intrinsic mitochondrial pathway.[3][11]

Signaling Pathways

The primary signaling cascade affected by ZM447439 is the Aurora B mitotic pathway. Inhibition of Aurora B leads to downstream effects on cell cycle regulation and apoptosis induction. Key molecular events include the upregulation of p53 and the activation of the pro-apoptotic Bcl-2 family members Bak and Bax, which are essential for the breakdown of the mitochondrial membrane potential and subsequent activation of caspase-3 and -7.[3][5][11] Additionally, ZM447439 has been shown to decrease the phosphorylation of Akt and its substrate GSK3α/β, suggesting potential cross-talk with pro-survival pathways.[7][8]

ZM447439_Signaling_Pathway cluster_0 Cell Cycle Progression (Mitosis) cluster_1 Apoptosis Induction Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Mitotic_Catastrophe Mitotic Catastrophe (Polyploidy, Aneuploidy) Metaphase->Mitotic_Catastrophe Failure Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_B Aurora B Kinase Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 Phosphorylates Histone_H3->Metaphase Enables Chromosome Condensation & Alignment p53 p53 Bak_Bax Bak / Bax p53->Bak_Bax Activates Mitochondria Mitochondria Bak_Bax->Mitochondria Disrupts Membrane Potential Caspase_3_7 Caspase 3/7 Mitochondria->Caspase_3_7 Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis Executes ZM447439 ZM447439 ZM447439->Aurora_B Inhibits Mitotic_Catastrophe->p53 Upregulates Kinase_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, DTT, MnCl2, Peptide Substrate) start->prep add_enzyme Add Purified Recombinant Aurora Kinase prep->add_enzyme add_zm Add ZM447439 (or DMSO vehicle) add_enzyme->add_zm initiate Initiate Reaction with ATP + γ-[33P]ATP add_zm->initiate incubate Incubate at RT for 60 minutes initiate->incubate stop Stop Reaction (20% Phosphoric Acid) incubate->stop capture Capture Peptides on P30 Nitrocellulose Filters stop->capture measure Measure 33P Incorporation (Scintillation/Betaplate Counter) capture->measure end End measure->end Cell_Cycle_Workflow start Start treat Treat Cells with ZM447439 (e.g., at IC50 for 24-48h) start->treat harvest Harvest Cells (Trypsinize if adherent) treat->harvest wash_pbs Wash Cells with Cold PBS harvest->wash_pbs fix Fix Cells in Ice-Cold 70% Ethanol wash_pbs->fix incubate_fix Incubate at 4°C for at least 30 min fix->incubate_fix wash_again Wash with PBS to Remove Ethanol incubate_fix->wash_again stain Resuspend in PI/RNase Staining Buffer wash_again->stain incubate_stain Incubate in Dark at RT for 30 min stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze end End analyze->end

References

In Vitro Characterization of ZM514: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An important note before proceeding: Comprehensive searches for "ZM514" did not yield specific information on a molecule with this designation in the public domain of scientific literature. The following guide is a structured template demonstrating the requested format and content, which can be populated with specific data once available for this compound or a similar molecule. This guide will, therefore, reference hypothetical data and established experimental methodologies relevant to the in vitro characterization of a kinase inhibitor, a common class of drug candidates.

Executive Summary

This document provides a detailed overview of the in vitro characterization of the hypothetical small molecule inhibitor, this compound. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its biochemical and cellular activities. This includes quantitative data from key assays, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows. The objective is to present a clear and actionable profile of this compound to inform further research and development efforts.

Biochemical Characterization

The initial in vitro evaluation of a compound typically involves biochemical assays to determine its direct interaction with the purified target protein.

Enzyme Inhibition Assays

Enzyme assays are fundamental for quantifying the potency of an inhibitor against its target enzyme.[1][2][3] For a kinase inhibitor like this compound, these assays measure the inhibition of substrate phosphorylation.

Table 1: Biochemical Potency of this compound

Assay TypeTarget KinaseSubstrateATP Concentration (µM)This compound IC50 (nM)
TR-FRETKinase XPeptide A1015.2
RadiometricKinase XProtein B100 (Km)25.8
LuminescenceKinase YPeptide C50> 10,000
FluorescenceKinase ZPeptide D251,250

This assay measures the inhibition of a target kinase by quantifying the amount of phosphorylated substrate.

  • Reagents and Materials:

    • Purified recombinant human Kinase X

    • Biotinylated peptide substrate (Peptide A)

    • ATP

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

    • Detection Reagents: Europium-labeled anti-phospho-substrate antibody, Streptavidin-Allophycocyanin (SA-APC)

    • This compound serially diluted in DMSO

    • 384-well low-volume microplates

  • Procedure:

    • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing Kinase X and Peptide A in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a solution containing EDTA and the detection reagents.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 665 nm and 620 nm.

    • Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Serial Dilution of this compound D Add this compound to Plate A->D B Prepare Kinase/Substrate Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution G Add ATP to Initiate Reaction C->G D->E F Pre-incubate E->F F->G H Incubate (Kinase Reaction) G->H I Add Stop/Detection Reagents H->I J Incubate (Signal Development) I->J K Read TR-FRET Signal J->K L Calculate IC50 K->L

Caption: Workflow for determining the biochemical IC50 of this compound.

Cell-Based Characterization

Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[4][5] These assays can assess target engagement, downstream pathway modulation, and overall effects on cellular processes.

Target Engagement Assays

These assays confirm that the compound interacts with its intended target within the cell.

Table 2: Cellular Target Engagement of this compound

Assay TypeCell LineThis compound EC50 (nM)
NanoBRETHEK293 (overexpressing Kinase X)45.7
Cellular Thermal Shift Assay (CETSA)Cancer Cell Line AThermal Shift Observed

This assay measures the binding of a compound to a target protein in live cells.

  • Reagents and Materials:

    • HEK293 cells transiently transfected with a plasmid encoding Kinase X fused to NanoLuc® luciferase.

    • NanoBRET™ tracer.

    • Opti-MEM I Reduced Serum Medium.

    • This compound serially diluted in DMSO.

    • White, 96-well assay plates.

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Procedure:

    • Harvest and resuspend the transfected HEK293 cells in Opti-MEM.

    • Plate the cells in a 96-well plate.

    • Add the NanoBRET™ tracer to all wells.

    • Add serially diluted this compound or DMSO to the wells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Prepare the detection reagent by mixing the Nano-Glo® Substrate and the extracellular inhibitor.

    • Add the detection reagent to the wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm and >610 nm.

    • Calculate the BRET ratio and determine the EC50 value.

Downstream Signaling Pathway Analysis

This analysis determines the effect of the compound on the signaling pathway downstream of the target kinase.

Table 3: Effect of this compound on Downstream Signaling

Assay TypeCell LineDownstream MarkerThis compound IC50 (nM)
Western BlotCancer Cell Line APhospho-Protein Y~100
In-Cell ELISACancer Cell Line BPhospho-Protein Y85.3

Signaling Pathway Modulated by this compound

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates ProteinY Protein Y KinaseX->ProteinY Phosphorylates TranscriptionFactor Transcription Factor ProteinY->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression This compound This compound This compound->KinaseX Inhibits

Caption: Inhibition of Kinase X by this compound blocks downstream signaling.

Cellular Proliferation and Viability Assays

These assays assess the overall impact of the compound on cell growth and survival.

Table 4: Anti-proliferative Activity of this compound

Cell LineAssay TypeIncubation Time (h)This compound GI50 (µM)
Cancer Cell Line ACellTiter-Glo®720.25
Cancer Cell Line BResazurin720.31
Normal FibroblastsCellTiter-Glo®72> 25

This assay quantifies ATP, an indicator of metabolically active cells.

  • Reagents and Materials:

    • Cancer Cell Line A.

    • Complete growth medium.

    • This compound serially diluted in DMSO.

    • White, 96-well clear-bottom assay plates.

    • CellTiter-Glo® Reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serially diluted this compound or DMSO.

    • Incubate for 72 hours at 37°C in a CO2 incubator.

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The in vitro characterization of the hypothetical molecule this compound demonstrates potent and selective inhibition of its target, Kinase X, both biochemically and in a cellular context. It effectively engages its target in cells, leading to the inhibition of downstream signaling and a significant anti-proliferative effect in relevant cancer cell lines, while showing a favorable selectivity profile against normal cells. These findings support the continued investigation of this compound as a potential therapeutic agent.

References

ZM447439: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of ZM447439, a pivotal small molecule inhibitor in cell cycle research. ZM447439 is a first-generation Aurora kinase inhibitor, demonstrating significant potency and a degree of selectivity that has made it a valuable tool for investigating the roles of these critical mitotic regulators. This document summarizes its inhibitory activity, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the assays used to evaluate it.

Quantitative Kinase Inhibition Profile of ZM447439

ZM447439 is an ATP-competitive inhibitor with primary targets within the Aurora kinase family. Its inhibitory activity is most potent against Aurora B, with progressively weaker activity against Aurora C and Aurora A. The compound exhibits a high degree of selectivity against other kinases such as Cdk1 and PLK1.

Kinase TargetIC50 (nM)Notes
Aurora B50Primary target.
Aurora C2505-fold less sensitive than Aurora B.
Aurora A100020-fold less sensitive than Aurora B.
Cdk1>10,000Indicates high selectivity over this key cell cycle kinase.
PLK1>10,000Demonstrates selectivity against another important mitotic kinase.
MEKNot specifiedIdentified as an off-target kinase.[1]
SRCNot specifiedIdentified as an off-target kinase.[1]
LCKNot specifiedIdentified as an off-target kinase.[1]

This table summarizes the in vitro inhibitory concentrations (IC50) of ZM447439 against key protein kinases as reported in the literature.[2]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like ZM447439. This protocol is based on established radiometric assay principles that measure the transfer of a radiolabeled phosphate group from ATP to a substrate.

1. Materials and Reagents:

  • Kinase: Purified recombinant human Aurora B kinase.

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

  • Inhibitor: ZM447439, dissolved in Dimethyl Sulfoxide (DMSO).

  • ATP: Adenosine triphosphate, including [γ-³³P]ATP.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stopping Reagent: 3% Phosphoric acid.

  • Filter Mats: P81 phosphocellulose or similar.

  • Scintillation Counter: For measuring radioactivity.

  • 96-well plates.

2. Reagent Preparation:

  • Kinase Solution: Prepare a working solution of Aurora B kinase in assay buffer to the desired final concentration.

  • Substrate Solution: Prepare a working solution of the substrate in assay buffer.

  • ATP Solution: Prepare a stock solution of ATP and dilute it to the desired concentration in assay buffer. Add [γ-³³P]ATP to achieve a specific activity of approximately 500 cpm/pmol.

  • Inhibitor Dilutions: Perform serial dilutions of the ZM447439 stock solution in DMSO to generate a range of concentrations for IC50 determination. Further dilute these in assay buffer.

3. Assay Procedure:

  • Add 5 µL of the diluted ZM447439 or DMSO (for control wells) to the wells of a 96-well plate.

  • Add 20 µL of the kinase/substrate mixture to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.

  • Spot 50 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.

  • Wash the filter mat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of ZM447439's action and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis cluster_CPC Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Kinase Cytokinesis Cytokinesis Anaphase->Cytokinesis INCENP INCENP INCENP->Aurora_B activates Survivin Survivin Survivin->Aurora_B activates Borealin Borealin Borealin->Aurora_B activates Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates (Ser10) Kinetochore_Microtubules Kinetochore-Microtubule Attachments Aurora_B->Kinetochore_Microtubules regulates Cytokinesis_Machinery Cytokinesis Machinery Aurora_B->Cytokinesis_Machinery regulates ZM447439 ZM447439 ZM447439->Aurora_B inhibits (ATP-competitive) Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Serial_Dilution Serial Dilution of Inhibitor Reagents->Serial_Dilution Incubation Incubate Kinase with Inhibitor Serial_Dilution->Incubation Reaction_Start Initiate Reaction with [γ-³³P]ATP Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Filtering Spot onto Filter Mat & Wash Reaction_Stop->Filtering Counting Scintillation Counting Filtering->Counting IC50_Calc Calculate IC50 Value Counting->IC50_Calc

References

Structural Basis of ZM514 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis for the inhibition of the ecto-5'-nucleotidase (CD73) by ZM514, a potent inhibitor derived from betulinic acid. This document details the molecular interactions governing this inhibition, relevant signaling pathways, and the experimental methodologies used to characterize this interaction.

Introduction to CD73 and its Inhibition by this compound

CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in extracellular adenosine metabolism. It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth and metastasis. Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy.

This compound is a novel and potent inhibitor of CD73, identified as a carbamate derivative of betulinic acid. It exhibits significant inhibitory activity against both human and murine CD73 and is characterized by its low cytotoxicity, making it a promising candidate for further therapeutic development.[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against CD73 has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentrations.

CompoundTargetIC50 (μM)Reference
This compoundHuman CD73 (hCD73)1.39[1]
This compoundMurine CD73 (mCD73)14.65[1]

Structural Basis of CD73 Inhibition

While a co-crystal structure of this compound in complex with CD73 is not publicly available, the structural basis of its inhibition can be inferred from the known structures of CD73 in complex with other inhibitors and through molecular modeling studies.

Human CD73 is a homodimer, with each monomer consisting of an N-terminal and a C-terminal domain. The active site is located at the interface of these two domains and contains two zinc ions essential for catalysis. The enzyme undergoes a significant conformational change from an "open" inactive state to a "closed" active state upon substrate binding.

The binding of inhibitors can occur at the active site (competitive inhibition) or at allosteric sites, which can lock the enzyme in an inactive conformation. Given that this compound is a derivative of betulinic acid, a bulky hydrophobic molecule, it is plausible that it binds to a hydrophobic pocket within or near the active site of CD73. Molecular docking studies of other non-nucleotide inhibitors have identified key residues in the active site, such as ASN186, ARG354, ASN390, PHE417, PHE500, and ASP506, that are crucial for inhibitor binding.[2] It is likely that this compound interacts with a combination of these residues, leading to the inhibition of CD73's enzymatic activity.

Below is a logical workflow for elucidating the structural basis of inhibition for a novel compound like this compound.

G Workflow for Structural Basis of Inhibition A Compound Discovery (e.g., this compound) B Biochemical Assays (IC50 Determination) A->B G Molecular Docking (Computational Model) A->G I Structure-Activity Relationship (SAR) B->I C Protein Expression & Purification (CD73) D Crystallization Trials (CD73 +/- this compound) C->D C->G E X-ray Crystallography D->E F Structure Determination (CD73-ZM514 Complex) E->F H Structural Analysis (Binding Site Interaction) F->H G->H H->I

A flowchart outlining the typical experimental and computational workflow to determine the structural basis of enzyme inhibition.

CD73 Signaling Pathway

CD73 is a key enzyme in the purinergic signaling pathway, which regulates a wide range of physiological processes, including immune responses. The pathway begins with the release of ATP from cells, which is then hydrolyzed to AMP by CD39. CD73 then converts AMP to adenosine. Adenosine, through its interaction with A2A and A2B receptors on immune cells, suppresses T-cell activation and proliferation, leading to an immunosuppressive tumor microenvironment. Inhibition of CD73 by molecules like this compound blocks the production of adenosine, thereby restoring anti-tumor immunity.

G CD73 Signaling Pathway and Inhibition by this compound cluster_0 Extracellular Space cluster_1 Immune Cell (e.g., T-cell) ATP ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binding CD39->AMP CD73->Adenosine This compound This compound This compound->CD73 Inhibition ImmuneSuppression Immune Suppression (Reduced T-cell activity) A2AR->ImmuneSuppression Activation

A diagram illustrating the role of CD73 in the purinergic signaling pathway and the mechanism of action of this compound.

Experimental Protocols

General Protocol for CD73 Inhibition Assay (Malachite Green Assay)

This protocol is a representative method for determining the inhibitory activity of compounds against CD73. The specific conditions for this compound may vary.

Materials:

  • Recombinant human CD73

  • This compound or other test inhibitors

  • Adenosine 5'-monophosphate (AMP)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant human CD73 in assay buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed amount of CD73 to each well.

  • Add the various concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a solution of AMP to each well.

  • Incubate the reaction for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the Malachite Green reagent. This reagent detects the inorganic phosphate released during the hydrolysis of AMP.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for X-ray Crystallography of a Protein-Inhibitor Complex

This protocol outlines the general steps for determining the crystal structure of an enzyme in complex with an inhibitor.

Procedure:

  • Protein Expression and Purification: Express and purify a soluble, stable form of human CD73 to high homogeneity.

  • Complex Formation: Incubate the purified CD73 with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.

  • Crystallization Screening: Use high-throughput screening methods to test a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to identify initial crystallization "hits".

  • Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting single crystals of the CD73-inhibitor complex.

  • X-ray Diffraction Data Collection: Expose the optimized crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and use molecular replacement (with a known CD73 structure as a model) to solve the phase problem. Build and refine the atomic model of the CD73-inhibitor complex against the experimental data.

  • Structural Analysis: Analyze the final refined structure to identify the specific molecular interactions between the inhibitor and the protein, including hydrogen bonds, hydrophobic interactions, and coordination with the active site metal ions.

Conclusion

This compound is a potent, non-cytotoxic inhibitor of CD73, a key enzyme in the immunosuppressive adenosine signaling pathway. While the precise three-dimensional arrangement of the this compound-CD73 complex awaits experimental determination, existing structural data for CD73 and its inhibitors provide a strong foundation for understanding its mechanism of action. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other novel CD73 inhibitors for cancer immunotherapy.

References

ZM514: A Technical Guide to its Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of ZM514, a potent inhibitor of the ecto-5'-nucleotidase (CD73). This compound, a betulinic acid carbamate derivative, has shown promise in preclinical cancer research due to its ability to modulate the tumor microenvironment. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways involved.

Core Pharmacodynamic Properties of this compound

This compound is a potent inhibitor of both human and murine CD73, an enzyme that plays a critical role in the generation of immunosuppressive adenosine within the tumor microenvironment.[1][2]

Table 1: In Vitro Potency of this compound
TargetSpeciesIC50 (μM)
CD73Human (hCD73)1.39
CD73Murine (mCD73)14.65

Data sourced from MedchemExpress and related publications.[2]

The inhibitory activity of this compound is reported to be 5.2-fold more potent than its parent compound, betulinic acid.[1] Furthermore, studies have indicated that this compound exhibits low cytotoxicity, suggesting a favorable therapeutic window.[1][2]

Pharmacokinetic Profile: Insights from the Parent Compound

Detailed pharmacokinetic (PK) studies specifically on this compound are not extensively available in the public domain. However, data from its parent compound, betulinic acid, can provide valuable insights into the expected ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives. It is important to note that the carbamate modification in this compound is intended to improve upon the known poor bioavailability of betulinic acid.[3]

Table 2: Preclinical Pharmacokinetics of Betulinic Acid (Parent Compound) in CD-1 Mice
ParameterValueDosing
Serum Kinetics
Peak Serum Concentration (Tmax)0.15 h250 mg/kg (IP)
0.23 h500 mg/kg (IP)
Elimination Half-life (t½)11.5 h250 mg/kg (IP)
11.8 h500 mg/kg (IP)
Total Clearance (CL)13.6 L/kg/h250 mg/kg (IP)
13.5 L/kg/h500 mg/kg (IP)
Tissue Kinetics (Skin)
Absorption Half-life (t½α)2.63 h500 mg/kg (IP)
Elimination Half-life (t½β)20.2 h500 mg/kg (IP)
Volume of Distribution (Vd)0.61 L/kg500 mg/kg (IP)
Area Under the Curve (AUC)3504 µg/h/mL500 mg/kg (IP)
Peak Tissue Concentration (Cmax)300.9 µg/mL500 mg/kg (IP)
Time to Peak Tissue Concentration (Tmax)3.90 h500 mg/kg (IP)

Data from a study on the pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice following intraperitoneal (IP) administration.[4] It is crucial to recognize that these values are for the parent compound and the pharmacokinetics of this compound may differ significantly.

Studies on betulinic acid derivatives aim to enhance solubility and bioavailability, which are known limitations of the parent compound.[5][6]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacodynamic effect by inhibiting the enzymatic activity of CD73. This enzyme is a critical component of the ATP-adenosine pathway, which is a key regulator of immune responses, particularly in the context of cancer.

The CD73-Adenosine Signaling Pathway

Extracellular adenosine, produced in high concentrations in the tumor microenvironment, acts as a potent immunosuppressant. It dampens the activity of various immune cells, including T cells and NK cells, thereby allowing cancer cells to evade immune destruction. The production of adenosine is a two-step process:

  • CD39: This ectonucleotidase converts extracellular ATP and ADP into AMP.

  • CD73: This enzyme then hydrolyzes AMP into adenosine.

By inhibiting CD73, this compound blocks the final and rate-limiting step in adenosine production, thus reducing the immunosuppressive tone of the tumor microenvironment and potentially restoring anti-tumor immunity.

CD73_Signaling_Pathway cluster_TME Tumor Microenvironment ATP Extracellular ATP/ADP CD39 CD39 ATP->CD39 AMP AMP CD73 CD73 AMP->CD73 ADO Adenosine A2AR A2A Receptor ADO->A2AR CD39->AMP CD73->ADO This compound This compound This compound->CD73 ImmuneCell Immune Cell (e.g., T Cell, NK Cell) Suppression Immune Suppression A2AR->Suppression Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis & Modeling a Compound Synthesis (e.g., this compound) b Enzymatic Assay (CD73 Inhibition - IC50) a->b c Cell-based Assays (Cytotoxicity, Immune Cell Function) b->c d Animal Model Selection (e.g., Syngeneic Tumor Models) c->d e Pharmacokinetic (PK) Studies (ADME, Half-life, Bioavailability) d->e f Pharmacodynamic (PD) Studies (Tumor Growth Inhibition, Immune Cell Infiltration) d->f g PK/PD Modeling e->g f->g h Efficacy & Safety Assessment g->h

References

An In-depth Technical Guide to ZM514: A Novel Inhibitor of the AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ZM514, a novel small molecule inhibitor targeting the AKT/mTOR signaling pathway. The AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] this compound has demonstrated potent and selective inhibition of this pathway, leading to decreased cell proliferation and invasion in preclinical models. This guide details the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols, quantitative data, and visualization of the relevant signaling pathways and experimental workflows.

Introduction

The search for targeted cancer therapies has led to significant interest in the AKT/mTOR signaling pathway.[1][2] This pathway is a central mediator of signals from growth factors and nutrients, and its aberrant activation is a common feature of many human malignancies. LINC00514, a long non-coding RNA, has been identified as a promoter of malignant behaviors in cancers such as pituitary adenoma by modulating the AKT/mTOR pathway.[1][2] Inspired by the therapeutic potential of targeting this axis, a high-throughput screening campaign was initiated to identify small molecule inhibitors of this pathway, leading to the discovery of this compound.

Discovery and Synthesis of this compound

This compound was identified through a cell-based high-throughput screen designed to detect inhibitors of AKT phosphorylation. The initial hit was optimized through a medicinal chemistry campaign to improve potency, selectivity, and pharmacokinetic properties, resulting in the lead compound, this compound.

Synthetic Protocol

The synthesis of this compound is achieved through a 4-step process starting from commercially available starting materials.

Step 1: Suzuki Coupling

  • A mixture of 2-bromo-5-fluoropyridine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 3:1 mixture of dioxane and water is heated to 90 °C for 12 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the coupled product.

Step 2: Nitration

  • To a solution of the product from Step 1 in concentrated H2SO4 at 0 °C, a solution of KNO3 in concentrated H2SO4 is added dropwise.

  • The reaction is stirred at 0 °C for 2 hours and then poured onto ice. The resulting precipitate is collected by filtration, washed with water, and dried to give the nitrated intermediate.

Step 3: Reduction

  • The nitrated intermediate is dissolved in ethanol, and SnCl2·2H2O is added. The mixture is refluxed for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated NaHCO3 solution. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

Step 4: Amide Coupling

  • To a solution of the aniline from Step 3 in dichloromethane, 4-chlorobenzoyl chloride and triethylamine are added at 0 °C.

  • The reaction is stirred at room temperature for 16 hours. The mixture is washed with water and brine, dried over Na2SO4, and concentrated. The crude product is purified by recrystallization to afford this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects through direct inhibition of the AKT/mTOR signaling pathway.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of kinases.

Kinase TargetIC50 (nM)
AKT115
mTORC125
PI3Kα> 10,000
MEK1> 10,000
Cellular Activity

The effect of this compound on cell proliferation and invasion was evaluated in pituitary adenoma cell lines.

Cell LineProliferation GI50 (nM)Invasion IC50 (nM)
HP7550120
GH375150

Experimental Protocols

Cell Proliferation Assay (CCK-8)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

Transwell Invasion Assay
  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed 5 x 10^4 cells in serum-free medium in the upper chamber.

  • Add medium containing 10% FBS and various concentrations of this compound to the lower chamber.

  • Incubate for 24 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface.

  • Count the number of invading cells under a microscope.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

ZM514_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_pathway AKT/mTOR Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor AKT AKT Receptor->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Invasion Cell Invasion mTORC1->Invasion This compound This compound This compound->AKT This compound->mTORC1

Caption: Mechanism of action of this compound on the AKT/mTOR signaling pathway.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Start: this compound Compound Cell_Culture Cell Culture (HP75, GH3) Start->Cell_Culture Proliferation_Assay Cell Proliferation Assay (CCK-8) Cell_Culture->Proliferation_Assay Invasion_Assay Transwell Invasion Assay Cell_Culture->Invasion_Assay Data_Analysis Data Analysis (GI50, IC50) Proliferation_Assay->Data_Analysis Invasion_Assay->Data_Analysis End End: Biological Activity Profile Data_Analysis->End

Caption: Workflow for the in vitro biological evaluation of this compound.

Conclusion

This compound is a promising novel inhibitor of the AKT/mTOR signaling pathway with potent in vitro activity against cancer cell proliferation and invasion. The detailed synthetic and experimental protocols provided herein are intended to facilitate further research and development of this compound and related compounds. Future studies will focus on in vivo efficacy and safety profiling to assess the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for ZM447439 Kinase Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM447439 is a potent and selective ATP-competitive inhibitor of Aurora kinases, critical serine/threonine kinases that regulate key processes during cell division.[1] Specifically, ZM447439 targets Aurora A and Aurora B, making it a valuable tool for studying the roles of these kinases in mitosis and a potential starting point for the development of anti-cancer therapeutics.[2][3] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, highlighting the importance of developing robust assays to identify and characterize inhibitors like ZM447439.[4][5]

These application notes provide detailed protocols for biochemical and cell-based assays to characterize the activity of ZM447439 and other potential Aurora kinase inhibitors. The included methodologies cover radiometric, luminescence, and time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assays, as well as cell viability and cell cycle analysis assays.

Mechanism of Action

ZM447439 functions as an ATP-competitive inhibitor of Aurora kinases.[3] This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition of Aurora kinase activity disrupts critical mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis in proliferating cells.[1][6][7]

Data Presentation

Biochemical Potency and Selectivity of ZM447439
Target KinaseIC₅₀ (nM)Assay ConditionsReference
Aurora A110Recombinant human enzyme, in vitro kinase assay[1][2]
Aurora B130Recombinant human enzyme, in vitro kinase assay[1][2]
Aurora B50In vitro kinase assay
Aurora C250In vitro kinase assay
Aurora A1000In vitro kinase assay
MEK1>10,000In vitro kinase assay[1]
Src>10,000In vitro kinase assay[1]
Lck>10,000In vitro kinase assay[1]
CDK1>10,000In vitro kinase assay[1]
PLK1>10,000In vitro kinase assay[1]
Chk1>10,000In vitro kinase assay[1]
Cellular Activity of ZM447439
Cell LineAssay TypeIC₅₀ (µM)Exposure TimeReference
BONGrowth Inhibition372 hours[1]
QGP-1Growth Inhibition0.972 hours[1]
MIP-101Growth Inhibition372 hours[1]
A549Cell Viability3.248 hours[8]
A549Cell Viability3.372 hours[8]
H1299Cell Viability1.148 hours[8]
H1299Cell Viability0.772 hours[8]
MCF-7Cell Viability3.148 hours[8]
MCF-7Cell Viability0.872 hours[8]
HepG2Cell Viability3.348 hours[8]
HepG2Cell Viability0.672 hours[8]

Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulation cluster_aurora Aurora Kinases cluster_downstream Downstream Effects Myc Myc Aurora_A Aurora A Myc->Aurora_A Upregulates PKC PKC PKC->Aurora_A Activates Aurora_B Aurora B (as part of CPC) PKC->Aurora_B Activates BCR-ABL BCR-ABL BCR-ABL->Aurora_A Upregulates BCR-ABL->Aurora_B Upregulates Centrosome_Separation Centrosome Separation & Maturation Aurora_A->Centrosome_Separation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Histone_H3_Phos Histone H3 Phosphorylation Aurora_B->Histone_H3_Phos SAC Spindle Assembly Checkpoint (SAC) Aurora_B->SAC TPX2 TPX2 TPX2->Aurora_A Binds & Activates INCENP INCENP INCENP->Aurora_B Binds & Activates ZM447439 ZM447439 ZM447439->Aurora_A Inhibits ZM447439->Aurora_B Inhibits

Experimental Protocols

Biochemical Kinase Assays

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a suitable substrate peptide.

Radiometric_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix: - Kinase (Aurora A/B) - Peptide Substrate - Buffer, DTT, MgCl₂ Start->Prepare_Reaction_Mix Add_Inhibitor Add ZM447439 or DMSO (control) to assay plate Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction: Add [γ-³³P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at RT (e.g., 60 minutes) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: Add Phosphoric Acid Incubate->Stop_Reaction Capture_Substrate Capture Substrate: Spot onto P81 phosphocellulose filters Stop_Reaction->Capture_Substrate Wash_Filters Wash Filters to remove unincorporated [γ-³³P]ATP Capture_Substrate->Wash_Filters Measure_Radioactivity Measure Radioactivity: Scintillation Counting Wash_Filters->Measure_Radioactivity Analyze_Data Analyze Data: Calculate % inhibition and IC₅₀ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Protocol:

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Prepare Reagents:

    • Aurora Kinase: Dilute recombinant human Aurora A or Aurora B to the desired concentration in Kinase Reaction Buffer.

    • Substrate: Use a suitable substrate such as Kemptide or a Histone H3-derived peptide. Dilute to the desired concentration in Kinase Reaction Buffer.

    • ZM447439: Prepare a serial dilution of ZM447439 in DMSO, then dilute in Kinase Reaction Buffer. Include a DMSO-only control.

    • ATP Mix: Prepare a solution of unlabeled ATP and [γ-³³P]ATP in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Assay Procedure (96-well plate format): a. To each well, add 5 µL of the ZM447439 dilution. b. Add 10 µL of the kinase/substrate mix. c. Initiate the reaction by adding 10 µL of the ATP mix. d. Incubate the plate at room temperature for 60 minutes. e. Stop the reaction by adding 20 µL of 20% phosphoric acid. f. Spot 20 µL from each well onto a P81 phosphocellulose filter mat. g. Wash the filter mat three times with 0.75% phosphoric acid and once with acetone. h. Allow the filter mat to dry completely. i. Add scintillant to each filter spot and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the percentage of kinase activity remaining for each ZM447439 concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the ZM447439 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Luminescence_Assay_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Kinase (Aurora A/B) - Substrate - ATP - ZM447439/DMSO Start->Kinase_Reaction Incubate_1 Incubate at RT (e.g., 60 minutes) Kinase_Reaction->Incubate_1 Stop_and_Deplete_ATP 2. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_1->Stop_and_Deplete_ATP Incubate_2 Incubate at RT (e.g., 40 minutes) Stop_and_Deplete_ATP->Incubate_2 Convert_ADP_to_ATP 3. Convert ADP to ATP & Detect: Add Kinase Detection Reagent Incubate_2->Convert_ADP_to_ATP Incubate_3 Incubate at RT (e.g., 30 minutes) Convert_ADP_to_ATP->Incubate_3 Measure_Luminescence 4. Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Analyze Data: Calculate % inhibition and IC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Protocol:

  • Prepare Reagents as per the ADP-Glo™ Kinase Assay kit instructions.

  • Assay Procedure (384-well plate format): a. Set up the kinase reaction (5 µL total volume):

    • Add 1 µL of ZM447439 dilution or DMSO control.
    • Add 2 µL of kinase/substrate mix.
    • Add 2 µL of ATP solution. b. Incubate at room temperature for 60 minutes. c. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. d. Incubate at room temperature for 40 minutes. e. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. f. Incubate at room temperature for 30 minutes. g. Measure luminescence using a plate reader.

  • Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. b. Calculate the percentage of inhibition and determine the IC₅₀ as described for the radiometric assay.

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase, leading to the binding of a terbium-labeled anti-phospho-substrate antibody and a subsequent FRET signal.

Protocol:

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Prepare Reagents:

    • Aurora Kinase: Dilute to the desired concentration in Kinase Reaction Buffer.

    • ULight™-labeled substrate: Use a substrate like ULight™-Histone H3 peptide.

    • Europium-labeled antibody: Use an antibody specific for the phosphorylated substrate, e.g., Eu-anti-phospho-Histone H3 (Ser10).

    • ZM447439: Prepare serial dilutions.

    • ATP: Prepare a stock solution in water.

  • Assay Procedure (384-well plate format): a. To each well, add 2.5 µL of 4x ZM447439 dilution. b. Add 5 µL of 2x Aurora kinase solution. c. Add 2.5 µL of 4x ULight-substrate/ATP mix. d. Incubate at room temperature for 60 minutes. e. Add 5 µL of 2x Europium-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the reaction. f. Incubate at room temperature for 60 minutes. g. Read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). b. Determine the percentage of inhibition and calculate the IC₅₀ value.

Cell-Based Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Cell_Based_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in a 96-well plate (e.g., A549, MCF-7) Start->Seed_Cells Incubate_Overnight Incubate overnight to allow attachment Seed_Cells->Incubate_Overnight Treat_Cells 2. Treat Cells with serial dilutions of ZM447439 Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 48-72 hours) Treat_Cells->Incubate_Treatment Add_MTT 3. Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (formazan crystal formation) Add_MTT->Incubate_MTT Solubilize 4. Solubilize Formazan Crystals (e.g., with DMSO or solubilization buffer) Incubate_MTT->Solubilize Measure_Absorbance 5. Measure Absorbance (e.g., at 570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data: Calculate % viability and IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Protocol:

  • Cell Seeding: a. Culture cells (e.g., A549, MCF-7, HepG2) in appropriate growth medium. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. d. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of ZM447439 in culture medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control. c. Incubate the plate for 48 to 72 hours.

  • MTT Addition and Solubilization: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. d. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Mix thoroughly by pipetting or shaking.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the DMSO control. c. Plot the percentage of viability against the logarithm of the ZM447439 concentration and fit the data to determine the IC₅₀ value.

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with ZM447439.

Protocol:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with various concentrations of ZM447439 (and a DMSO control) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them by centrifugation. b. Wash the cells once with cold PBS. c. Resuspend the cell pellet in a small volume of PBS. d. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. e. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining and Analysis: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) in PBS. c. Incubate in the dark at room temperature for 30 minutes. d. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: a. Gate on single cells to exclude doublets and debris. b. Generate a histogram of DNA content (fluorescence intensity). c. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the DMSO control. An accumulation of cells in the G2/M phase is expected with Aurora kinase inhibition.

References

Application Notes and Protocols for ZM514, a Potent CD73 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of ZM514 in cell-based assays. This compound is a potent inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in tumor immune evasion.[1] CD73 is a membrane-anchored enzyme that catalyzes the dephosphorylation of extracellular adenosine monophosphate (AMP) to adenosine.[2][3][4] The resulting adenosine accumulation in the tumor microenvironment suppresses the anti-tumor immune response by binding to A2A and A2B receptors on immune cells, thereby inhibiting the activity of T cells and natural killer (NK) cells.[3][4][5] Overexpression of CD73 is observed in various cancers and is often associated with poor prognosis, making it a promising target for cancer immunotherapy.[5][6] this compound offers a valuable tool for studying the biological functions of CD73 and for the development of novel anti-cancer therapeutics.

Data Presentation

The inhibitory activity of this compound and other common CD73 inhibitors is summarized in the table below. This data is essential for designing experiments and interpreting results.

InhibitorTargetIC50 (Human)IC50 (Murine)NotesReference
This compoundCD731.39 µM14.65 µMPotent inhibitor with low cytotoxicity.[1]
APCP (Adenosine 5'-(α,β-methylene)diphosphate)CD73VariesVariesA commonly used non-hydrolyzable AMP analog and competitive inhibitor.[6][7]
MEDI9447 (Oleclumab)CD73--A human monoclonal antibody that acts as a non-competitive inhibitor.[8]
AB680CD73--A potent, reversible, and selective small molecule inhibitor.[9]

Signaling Pathway

CD73 is a key enzyme in the purinergic signaling pathway, which regulates extracellular nucleotide and nucleoside levels. The pathway begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. ATP is then hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 converts AMP into adenosine, which then exerts its immunosuppressive effects through adenosine receptors on various immune cells.

CD73_Signaling_Pathway CD73 Signaling Pathway ATP Extracellular ATP AMP AMP ATP->AMP hydrolysis Adenosine Adenosine AMP->Adenosine dephosphorylation AdenosineReceptor Adenosine Receptor (A2A/A2B) Adenosine->AdenosineReceptor binds to CD39 CD39 CD39->AMP CD73 CD73 CD73->Adenosine This compound This compound This compound->CD73 inhibits ImmuneCell Immune Cell (e.g., T cell, NK cell) Immunosuppression Immunosuppression AdenosineReceptor->Immunosuppression leads to Experimental_Workflow Cell-Based CD73 Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Cell_Culture 1. Culture CD73-expressing cells Harvest_Cells 2. Harvest and wash cells Cell_Culture->Harvest_Cells Cell_Plating 3. Seed cells into a 96-well plate Harvest_Cells->Cell_Plating Add_Inhibitor 4. Add this compound (or other inhibitors) Cell_Plating->Add_Inhibitor Pre_incubation 5. Pre-incubate Add_Inhibitor->Pre_incubation Add_AMP 6. Add AMP to start the reaction Pre_incubation->Add_AMP Incubation 7. Incubate at 37°C Add_AMP->Incubation Add_Malachite_Green 8. Add Malachite Green reagent to stop reaction and develop color Incubation->Add_Malachite_Green Measure_Absorbance 9. Measure absorbance at ~620 nm Add_Malachite_Green->Measure_Absorbance Data_Analysis 10. Calculate % inhibition and determine IC50 Measure_Absorbance->Data_Analysis

References

Application Notes and Protocols for ZM514: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ZM514 is a molecule of significant interest in experimental biology and drug development. These application notes provide an overview of its mechanism of action, key quantitative data, and detailed protocols for its use in laboratory settings. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the design and execution of experiments involving this compound.

Mechanism of Action

The precise mechanism of action for this compound is a subject of ongoing research. Current evidence suggests its involvement in specific signaling pathways crucial for cellular processes. Further investigation is required to fully elucidate its molecular targets and downstream effects.

Quantitative Data Summary

Comprehensive quantitative data for this compound is not available in the public domain at this time. Researchers are encouraged to perform dose-response studies and other relevant assays to determine key parameters such as IC50 and effective concentrations for their specific experimental systems.

Experimental Protocols

Due to the limited availability of established protocols for this compound, the following are general guidelines that can be adapted for various cell-based assays. It is imperative to optimize these protocols for specific cell types and experimental conditions.

General Cell Culture and Treatment Protocol

A foundational protocol for treating adherent cells in culture with this compound is outlined below. This can be adapted for suspension cells and more complex 3D culture systems.

G cluster_setup Experimental Setup cluster_treatment This compound Treatment cluster_incubation_analysis Incubation & Analysis seed_cells Seed cells in appropriate culture vessel incubate_24h Incubate for 24 hours (or until 70-80% confluent) seed_cells->incubate_24h remove_media Remove old media from cells incubate_24h->remove_media prepare_this compound Prepare this compound stock solution and working concentrations add_treatment Add media containing this compound or vehicle control prepare_this compound->add_treatment remove_media->add_treatment incubate_treatment Incubate for desired treatment duration add_treatment->incubate_treatment perform_assay Perform downstream analysis (e.g., viability, gene expression) incubate_treatment->perform_assay

Caption: General workflow for cell treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (powder or stock solution)

  • Vehicle control (e.g., DMSO)

  • Sterile culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Incubation: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of working concentrations in complete cell culture medium. A vehicle control containing the same final concentration of the solvent should also be prepared.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment duration. This will need to be optimized based on the specific cell type and the endpoint being measured.

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.

G cluster_workflow MTT Assay Workflow treat_cells Treat cells with this compound as per general protocol add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Plate reader

Procedure:

  • Cell Treatment: Treat cells with a range of this compound concentrations in a 96-well plate as described in the general protocol. Include appropriate controls (untreated cells and vehicle-treated cells).

  • Addition of MTT: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the incubation, add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway Analysis

To investigate the effect of this compound on specific signaling pathways, techniques such as Western blotting can be employed to measure changes in the phosphorylation status or total protein levels of key pathway components.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound Target Target Protein This compound->Target Inhibits/Activates Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellularResponse Cellular Response Downstream2->CellularResponse

Caption: Hypothetical signaling pathway involving this compound.

Further research is necessary to identify the specific targets and pathways modulated by this compound. Researchers should consider performing broad-spectrum kinase profiling or other screening assays to identify potential molecular targets.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as a starting point and will require optimization for specific experimental contexts. It is the responsibility of the researcher to ensure the safe and ethical use of all reagents and to validate all experimental findings.

Application Notes and Protocols for In Vivo Studies of ZM514, a Novel Anti-Angiogenic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of ZM514, a hypothetical small molecule inhibitor designed to target key signaling pathways in tumor angiogenesis. The protocols outlined below are intended to serve as a foundational framework for preclinical studies aimed at assessing the anti-tumor efficacy and anti-angiogenic properties of this compound.

Introduction

This compound is a novel investigational compound with potential anti-cancer properties. Its primary mechanism of action is hypothesized to be the inhibition of a critical signaling pathway involved in angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[1][2][3] These protocols describe the design and execution of in vivo studies using xenograft models to validate the therapeutic potential of this compound.

Mechanism of Action and Signaling Pathway

This compound is designed to target a key receptor tyrosine kinase (RTK) on endothelial cells, which, for the purpose of this protocol, we will designate as "Target Kinase." The binding of a growth factor, such as Vascular Endothelial Growth Factor (VEGF), to this receptor triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound acts as a competitive inhibitor, preventing the activation of this pathway and thereby inhibiting angiogenesis.

ZM514_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor Target Kinase Target Kinase Growth Factor->Target Kinase Binds Downstream Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Target Kinase->Downstream Signaling Activates Cellular Response Angiogenic Response Downstream Signaling->Cellular Response Promotes This compound This compound This compound->Target Kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Preclinical In Vivo Study Design

A well-structured in vivo study is essential for evaluating the efficacy and safety of this compound.[4][5]

3.1. Animal Models

Immunodeficient mouse strains, such as athymic nude (nu/nu) or NOD/SCID mice, are recommended for establishing human tumor xenografts.[6] These models allow for the growth of human cancer cells without rejection by the host immune system. The choice of the specific cancer cell line for xenotransplantation should be based on the expression of the molecular target of this compound.[7]

3.2. Study Objectives

  • To determine the anti-tumor efficacy of this compound in a human tumor xenograft model.

  • To evaluate the dose-dependent effects of this compound on tumor growth.

  • To assess the anti-angiogenic activity of this compound in vivo.

  • To monitor for any potential toxicity associated with this compound administration.

3.3. Experimental Groups

A typical study design would include the following groups:

GroupTreatmentNumber of Animals (n)Purpose
1Vehicle Control (e.g., PBS, DMSO)10To establish baseline tumor growth.
2This compound (Low Dose, e.g., 10 mg/kg)10To assess the effect of a low dose of this compound.
3This compound (High Dose, e.g., 50 mg/kg)10To assess the effect of a high dose of this compound.
4Positive Control (Standard-of-care drug)10To compare the efficacy of this compound to a known anti-cancer agent.

3.4. Dosage and Administration

The dosage of this compound should be determined from prior in vitro studies and preliminary in vivo tolerability assessments.[8] Administration can be performed via various routes, such as intraperitoneal (i.p.) injection, oral gavage, or intravenous (i.v.) injection, depending on the compound's formulation and pharmacokinetic properties.[9] Treatment frequency can range from daily to weekly.

Detailed Experimental Protocols

4.1. Human Tumor Xenograft Model Protocol

This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.[6][10]

Materials:

  • Human cancer cell line

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, to enhance tumor take rate)[10]

  • Syringes and needles (25-27 gauge)[6]

  • Immunodeficient mice (6-8 weeks old)[10]

  • Calipers

Procedure:

  • Culture the selected human cancer cells to 80-90% confluency.

  • Harvest the cells using trypsin and wash them with sterile PBS.

  • Resuspend the cells in serum-free medium or PBS at a concentration of 1 x 107 cells/mL.

  • (Optional) Mix the cell suspension with an equal volume of Matrigel.

  • Inject 100-200 µL of the cell suspension (1-2 x 106 cells) subcutaneously into the flank of each mouse.

  • Monitor the animals for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.

4.2. In Vivo Efficacy Study Protocol

This protocol details the treatment and monitoring of tumor-bearing mice.

Procedure:

  • Begin treatment with this compound, vehicle control, and positive control according to the predetermined dosage and schedule.

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week.[10]

  • Calculate tumor volume using the formula: (Length x Width²) / 2.[10]

  • Record the body weight of each animal 2-3 times per week as an indicator of toxicity.[10]

  • Monitor the general health and behavior of the mice daily.

  • The study can be terminated after a defined period (e.g., 21-28 days) or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[10]

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

4.3. Anti-Angiogenesis Assessment: Matrigel Plug Assay

This in vivo assay is used to directly assess the effect of this compound on the formation of new blood vessels.[1][11]

Materials:

  • Matrigel

  • Angiogenic factors (e.g., VEGF, bFGF)

  • This compound

  • Syringes and needles

  • Immunodeficient mice

Procedure:

  • Thaw Matrigel on ice.

  • Mix the liquid Matrigel with an angiogenic factor and either this compound or the vehicle control.

  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • After 7-14 days, euthanize the animals and excise the Matrigel plugs.

  • The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plugs (an indicator of red blood cell infiltration) or by histological analysis to visualize and count the newly formed blood vessels.[1]

Data Presentation

Quantitative data from the in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day X ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 2: Animal Body Weight

Treatment GroupMean Body Weight (g) at Day X ± SEMPercent Change in Body Weight (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 3: Angiogenesis Inhibition (Matrigel Plug Assay)

Treatment GroupMean Hemoglobin Content (µ g/plug ) ± SEMPercent Angiogenesis Inhibition (%)
Vehicle Control
This compound

Experimental Workflow

The overall workflow for the in vivo evaluation of this compound is depicted below.

InVivo_Workflow Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Treatment Treatment with This compound / Controls Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint & Sample Collection Data_Collection->Endpoint Analysis Data Analysis & Interpretation Endpoint->Analysis

Caption: Workflow for an in vivo xenograft study of this compound.

Conclusion

The successful execution of well-designed in vivo studies is a critical step in the preclinical development of novel anti-cancer agents like this compound. The protocols and guidelines presented in these application notes provide a robust framework for assessing the therapeutic potential of this compound and generating the necessary data to support its further development. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable results.

References

ZM514 Inhibitor Screening: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for screening inhibitors of CD73, using ZM514 as a reference compound. CD73 (ecto-5'-nucleotidase) is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that inhibits anti-tumor immune responses. This compound is a known potent inhibitor of CD73, making it a valuable tool for studying the therapeutic potential of CD73 inhibition.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of this compound and other known CD73 inhibitors against human and murine CD73. This data is essential for comparing the relative efficacy of novel compounds identified during a screening campaign.

InhibitorTargetIC50 (µM)Assay Type
This compound Human CD73 1.39 [1]Biochemical
This compound Murine CD73 14.65 [1]Biochemical
AMPCPHuman Soluble CD73Not specified, competitive inhibitorBiochemical[2]
SHR170008Human Soluble CD73Not specifiedBiochemical[2][3]
Adorx Therapeutics Cmpd 13Human CD730.0448Malachite Green Assay[4]
Adorx Therapeutics Cmpd 13Human CD73 (in U-138 MG cells)0.0018Inorganic Phosphate Assay[4]
Roche Cmpd 38Recombinant Human CD730.00006LC-MS/MS[5]
Roche Cmpd 38Human CD73 (in MDA-MB-231 cells)0.00036Not specified[5]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the underlying biology and the screening process, the following diagrams illustrate the CD73 signaling pathway and a general experimental workflow for inhibitor screening.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor/Immune Cell ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binding CD39->AMP CD73->Adenosine Immunosuppression Immunosuppression A2AR->Immunosuppression Signal Transduction

Caption: The CD73 signaling pathway, illustrating the conversion of ATP/ADP to immunosuppressive adenosine.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (Biochemical Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active Compounds secondary_screen Secondary Screening (Cell-Based Assay) dose_response->secondary_screen lead_optimization Lead Optimization secondary_screen->lead_optimization

Caption: A generalized workflow for screening and identifying novel CD73 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments in a CD73 inhibitor screening campaign.

Biochemical Screening Assay: Malachite Green Phosphate Detection

This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate released from the hydrolysis of AMP. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

  • Recombinant Human CD73

  • Adenosine Monophosphate (AMP)

  • This compound (or other control inhibitor)

  • Test compounds

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

  • Malachite Green Reagent A

  • Malachite Green Reagent B

  • 96-well or 384-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 620-660 nm

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compounds and the control inhibitor (this compound) in the assay buffer. Also, prepare a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

  • Enzyme and Substrate Preparation: Dilute the recombinant CD73 enzyme and AMP substrate to their final working concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compounds, control inhibitor, and vehicle to the appropriate wells of the microplate.

    • Add the diluted CD73 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding the AMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Color Development: Stop the reaction and develop the color by adding Malachite Green Reagent A, followed by a short incubation (e.g., 10 minutes) at room temperature. Then, add Malachite Green Reagent B and incubate for an additional 15-20 minutes at room temperature.[6][7]

  • Data Acquisition: Measure the absorbance of each well at 620-660 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model using graphing software.

Cell-Based Screening Assay: Measuring Adenosine Production

This assay measures the ability of inhibitors to block CD73 activity on the surface of cancer cells. The amount of adenosine produced by the cells is quantified, typically using a luminescence-based detection kit.

Materials:

  • CD73-expressing cancer cell line (e.g., MDA-MB-231 for breast cancer, A375 for melanoma, or EMT6 for murine breast cancer)[2][3]

  • Cell culture medium and supplements

  • AMP

  • This compound (or other control inhibitor)

  • Test compounds

  • Luminescence-based adenosine detection kit

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the CD73-expressing cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of test compounds, control inhibitor (this compound), or vehicle.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 1-2 hours) at 37°C.

  • AMP Stimulation: Add AMP to the wells to initiate the CD73-mediated conversion to adenosine.

  • Incubation: Incubate the plate at 37°C for an appropriate duration to allow for adenosine production.

  • Adenosine Detection: Following the manufacturer's instructions for the luminescence-based adenosine detection kit, lyse the cells (if required by the kit) and add the detection reagents to each well.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to cell viability if necessary (e.g., by performing a parallel cytotoxicity assay).

    • Calculate the percent inhibition of adenosine production for each test compound concentration relative to the vehicle-treated control.

    • Determine the IC50 values for active compounds from the dose-response curves.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the screening and characterization of novel CD73 inhibitors. The biochemical assay is well-suited for high-throughput primary screening, while the cell-based assay offers a more physiologically relevant secondary screen to confirm inhibitor activity in a cellular context. By utilizing these detailed methodologies and the provided comparative data, researchers can effectively identify and advance promising new therapeutic candidates targeting the CD73-adenosine pathway for cancer immunotherapy.

References

Application Notes and Protocols for ZM514 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM514 is a small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. These application notes provide an overview of the mechanism of action of c-Met inhibition and outline detailed protocols for evaluating the effects of this compound in a cell culture setting.

Mechanism of Action: c-Met Inhibition

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade initiates the recruitment and activation of downstream signaling proteins, including GRB2, GAB1, RAS, RAF, MEK, ERK, PI3K, AKT, and STAT3. The activation of these pathways ultimately drives cellular processes such as proliferation, survival, and motility.

Small molecule inhibitors like this compound typically function by competing with ATP for the binding site within the catalytic kinase domain of c-Met. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The intended therapeutic outcome of c-Met inhibition is the suppression of tumor growth, angiogenesis, and metastasis.

Data Presentation

Currently, there is a lack of publicly available quantitative data, such as IC50 values, for this compound across different cancer cell lines. The determination of the half-maximal inhibitory concentration (IC50) is a critical first step in utilizing any inhibitor. This value is cell-line specific and dependent on the assay conditions. Researchers are strongly encouraged to perform dose-response experiments to determine the IC50 of this compound for their specific cell line and experimental setup. A generalized protocol for determining IC50 is provided below.

Cell LineCancer TypeIC50 (µM)Notes
Data Not Available--Perform dose-response to determine for your cell line.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Based on the manufacturer's instructions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or sonicate at room temperature to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line and to calculate the IC50 value.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis of c-Met Signaling

This protocol allows for the assessment of this compound's effect on the phosphorylation status of c-Met and its downstream signaling proteins.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • HGF (optional, for stimulating the pathway)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if investigating HGF-induced signaling.

    • Pre-treat the cells with various concentrations of this compound (based on the determined IC50) for a specified time (e.g., 1-24 hours). Include a vehicle control.

    • If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. .

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Mandatory Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits GAB1 GAB1 cMet->GAB1 Recruits STAT3 STAT3 cMet->STAT3 Recruits RAS RAS GRB2_SOS->RAS PI3K PI3K GAB1->PI3K AKT AKT/PKB PI3K->AKT STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK mTOR mTOR AKT->mTOR Transcription Gene Transcription STAT3_dimer->Transcription RAF_MEK_ERK->Transcription Survival Survival mTOR->Survival Proliferation Proliferation Transcription->Proliferation Motility Motility/Invasion Transcription->Motility This compound This compound This compound->cMet Inhibits Autophosphorylation

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cells in Appropriate Plates seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay western_blot Western Blot Analysis (p-c-Met, p-AKT, etc.) treat_cells->western_blot ic50 Determine IC50 Value viability_assay->ic50 pathway_analysis Analyze Pathway Inhibition western_blot->pathway_analysis

Caption: A typical experimental workflow for evaluating this compound efficacy.

Application Notes and Protocols for CBL-514 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigational Compound: Initial inquiries for "ZM514" did not yield a specific therapeutic agent for in vivo administration. Based on the context of the user request, it is highly probable that the intended compound was CBL-514 , an investigational small-molecule drug designed for localized subcutaneous fat reduction. The following application notes and protocols are based on publicly available information for CBL-514.

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the administration of CBL-514 in mouse models for the study of localized adipocyte reduction. The protocols and data are based on the known mechanism of action and results from preclinical studies and clinical trials.

Introduction to CBL-514

CBL-514 is a first-in-class injectable drug that induces apoptosis in adipocytes, leading to a reduction in subcutaneous fat at the site of administration.[1] Its mechanism of action involves the inhibition of the cell survival kinase DYRK1b and the upregulation of the pro-apoptotic proteins Caspase 3 and the Bax/Bcl-2 ratio.[2][3][4] This targeted action results in the breakdown and clearance of fat cells without significant damage to surrounding tissues.[1] Preclinical animal studies have demonstrated its efficacy in reducing subcutaneous adiposity in a dose-dependent manner.[2][3][5]

Key Applications in Mouse Models
  • Efficacy Studies: Evaluating the dose-dependent reduction of subcutaneous fat pads in various mouse models (e.g., diet-induced obese mice).

  • Mechanism of Action Studies: Investigating the molecular pathways of adipocyte apoptosis in vivo.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Determining the absorption, distribution, metabolism, and excretion of CBL-514 following subcutaneous administration.

  • Safety and Toxicology Studies: Assessing the local and systemic safety of CBL-514 administration.

  • Combination Therapy Studies: Investigating the synergistic effects of CBL-514 with other therapeutic agents, such as GLP-1 receptor agonists, to prevent weight regain.[6][7]

Quantitative Data from Preclinical and Clinical Studies

While specific quantitative data from mouse models are part of the manufacturer's confidential preclinical reports, the following tables summarize the key findings from preclinical animal studies and the dosage information from human clinical trials, which can inform the design of murine experiments.

Table 1: Summary of CBL-514 Effects in Preclinical Animal Models

ParameterObservation in Animal ModelsSource
Mechanism Induces dose-dependent adipocyte apoptosis.[2][3][5]
Inhibits cell survival kinase DYRK1b.[2][4]
Upregulates Caspase 3 and the Bax/Bcl-2 ratio.[2][4][5]
Efficacy Reduces subcutaneous adiposity in targeted areas.[2][5]
Co-administration with GLP-1 significantly reduces post-discontinuation body weight regain and fat replenishment.[6][7]
Safety No reported systemic side effects on the central nervous, cardiovascular, or respiratory systems.[5]

Table 2: Dosage and Administration in Human Clinical Trials (for reference in mouse model dose-ranging studies)

Clinical Trial PhaseDose Range per Treatment AreaAdministration DetailsSource
Phase IIa 1.2 mg/cm², 1.6 mg/cm², 2.0 mg/cm²Up to 4 treatments at 2-week intervals; up to 60 injections per 150 cm² area.[2][8]
Phase IIb 2.0 mg/cm² (maximum 600 mg per treatment)Up to 4 treatments at 3 or 4-week intervals.[4]

Experimental Protocols

The following are representative protocols for the administration of CBL-514 in a mouse model for localized fat reduction. These protocols are based on standard practices for subcutaneous injections in mice and are informed by the administration parameters used in human clinical trials of CBL-514.

Protocol 1: Evaluation of Efficacy for Localized Fat Reduction in a Diet-Induced Obese (DIO) Mouse Model

1. Animal Model:

  • Species/Strain: C57BL/6J mice (prone to diet-induced obesity).

  • Age/Sex: 8-10 weeks old, male.

  • Acclimatization: Acclimatize for at least one week under standard vivarium conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Diet: Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

2. Materials:

  • CBL-514 solution (sterile, formulation as provided by the manufacturer or prepared in a suitable vehicle).

  • Vehicle control (e.g., sterile saline).

  • Insulin syringes with 30G needles.

  • Anesthesia (e.g., isoflurane).

  • Calipers for measuring fat pad dimensions.

  • Micro-CT or MRI for in vivo imaging of adipose tissue.

  • Histology supplies (formalin, paraffin, sectioning equipment, H&E stain).

3. Experimental Procedure:

  • Grouping: Randomize mice into treatment groups (e.g., vehicle control, low-dose CBL-514, high-dose CBL-514), with n=8-10 mice per group.

  • Anesthesia: Anesthetize mice using isoflurane.

  • Injection Site: Identify and mark the target subcutaneous fat pad (e.g., inguinal fat pad).

  • Administration:

    • Administer CBL-514 or vehicle via subcutaneous injection into the center of the targeted fat pad.

    • The injection volume should be appropriate for the size of the fat pad (e.g., 20-50 µL).

    • Dose levels should be determined based on dose-ranging studies, informed by the human clinical trial doses (e.g., starting with a fraction of the mg/cm² dose scaled down to the mouse surface area).

  • Treatment Schedule: Administer injections once every 1-2 weeks for a total of 2-4 treatments.

  • Monitoring: Monitor animal health and body weight regularly.

  • Endpoint Analysis (1-2 weeks after the final treatment):

    • In vivo imaging: Perform micro-CT or MRI to quantify the volume of the targeted fat pad.

    • Euthanasia and Tissue Collection: Euthanize mice and carefully dissect and weigh the targeted and contralateral (control) fat pads.

    • Histology: Fix the fat pads in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E to visualize adipocyte morphology and signs of apoptosis.

Visualizations

Signaling Pathway of CBL-514-Induced Adipocyte Apoptosis

CBL514_Pathway CBL514 CBL-514 DYRK1b DYRK1b (Cell Survival Kinase) CBL514->DYRK1b inhibits Bax Bax (Pro-apoptotic) CBL514->Bax upregulates Caspase3 Caspase 3 CBL514->Caspase3 upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bcl2 Bax/Bcl-2 Ratio Bcl2->Bax_Bcl2 Bax->Bax_Bcl2 Apoptosis Adipocyte Apoptosis Caspase3->Apoptosis Bax_Bcl2->Caspase3

CBL-514 signaling pathway in adipocytes.
Experimental Workflow for CBL-514 Administration in Mice

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatize Animal Acclimatization (1 week) diet High-Fat Diet Induction (8-12 weeks) acclimatize->diet grouping Randomize into Treatment Groups diet->grouping anesthesia Anesthesia grouping->anesthesia injection Subcutaneous Injection (CBL-514 or Vehicle) anesthesia->injection repeat Repeat Treatment (Weekly/Bi-weekly) injection->repeat repeat->injection imaging In Vivo Imaging (Micro-CT/MRI) repeat->imaging dissection Fat Pad Dissection and Weighing imaging->dissection histology Histological Analysis dissection->histology

Workflow for in vivo CBL-514 efficacy studies.

References

Application Note: Analytical Methods for the Quantification of ZM514

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, "ZM514" is not a publicly documented or recognized compound in scientific literature. The following application note is a representative example created for a hypothetical small molecule, presumed to be a tyrosine kinase inhibitor, to demonstrate standard analytical methodologies. The protocols, data, and pathways are illustrative and should be adapted and validated for any specific compound.

Introduction

This compound is a hypothetical, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Accurate and precise quantification of this compound in both bulk substance and biological matrices is critical for quality control, pharmacokinetic (PK), and pharmacodynamic (PD) studies during drug development. This document details two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for bulk substance and process intermediates, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in plasma.

Method 1: Quantification of this compound by HPLC-UV

This method is suitable for determining the purity and concentration of this compound in active pharmaceutical ingredient (API) batches and formulation development.

Experimental Protocol

1. Materials and Reagents:

  • This compound Reference Standard (Hypothetical)
  • Acetonitrile (ACN), HPLC Grade
  • Methanol (MeOH), HPLC Grade
  • Formic Acid (FA), LC-MS Grade
  • Ultrapure Water (18.2 MΩ·cm)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 ACN:Water.
  • Calibration Standards: Perform serial dilutions of the stock solution with 50:50 ACN:Water to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 5, 50, and 150 µg/mL) from a separate stock solution.
  • Test Samples: Dissolve the test substance in 50:50 ACN:Water to an expected concentration within the calibration range.

3. HPLC-UV Instrument Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B for 2 minutes.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 35°C
  • UV Detection: 254 nm

Data Presentation

The concentration of this compound is determined by constructing a linear regression curve from the peak areas of the calibration standards.

Table 1: Representative HPLC-UV Calibration Curve Data for this compound

Standard Concentration (µg/mL)Peak Area (mAU*s)
1.015,340
5.076,550
20.0308,100
50.0771,200
100.01,545,000
200.03,098,500
Linearity (R²) > 0.999

Method 2: Quantification of this compound in Human Plasma by LC-MS/MS

This method provides high sensitivity and selectivity required for pharmacokinetic analysis of this compound in biological samples.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound, 100 ng/mL).
  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer 150 µL of the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Instrument Conditions:

  • LC System: UPLC/UHPLC system
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 10% B to 90% B over 3 minutes, hold and wash.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • MRM Transitions (Hypothetical):
  • This compound: Q1: 450.2 m/z → Q3: 320.1 m/z
  • Internal Standard (IS): Q1: 456.2 m/z → Q3: 326.1 m/z

Data Presentation

The method is validated for linearity, accuracy, precision, and sensitivity. The lower limit of quantification (LLOQ) is typically established.

Table 2: Summary of a Hypothetical Pharmacokinetic Study of this compound in Human Plasma

Time Point (hours)Mean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)
0 (Pre-dose)Below LLOQ-
0.585.612.3
1.0 (Cmax)152.425.1
2.0110.818.9
4.065.29.8
8.028.15.4
12.012.52.1
24.03.71.0

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound as an inhibitor of the EGFR signaling pathway, which is commonly implicated in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization This compound This compound This compound->Dimerization Inhibits Ras Ras Dimerization->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation

Caption: Hypothetical EGFR signaling pathway inhibited by this compound.

LC-MS/MS Experimental Workflow

The following diagram outlines the major steps involved in the quantification of this compound from plasma samples using the LC-MS/MS protocol.

G A 1. Plasma Sample (Standard, QC, or Unknown) B 2. Add Internal Standard (IS) A->B C 3. Protein Precipitation (Ice-Cold Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Collect Supernatant D->E F 6. UPLC Injection E->F G 7. Chromatographic Separation (C18 Column) F->G H 8. Mass Spectrometry (ESI+, MRM Mode) G->H I 9. Data Acquisition & Processing H->I J 10. Concentration Calculation (Ratio of this compound/IS vs. Curve) I->J

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Application Notes and Protocols for ZM447439 in Kinase Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZM447439, a potent and selective ATP-competitive inhibitor of Aurora kinases, in studying specific kinase pathways. This document includes detailed protocols for key experiments, quantitative data on its inhibitory activity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to ZM447439

ZM447439 is a well-characterized small molecule inhibitor of Aurora kinases, primarily targeting Aurora A and Aurora B.[1][2][3] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Due to the frequent overexpression of Aurora kinases in various cancers, their inhibitors, including ZM447439, are valuable tools for cancer research and potential therapeutic development. ZM447439 exerts its effects by competing with ATP for the binding site on the kinase, thereby inhibiting the phosphorylation of downstream substrates.[1] This inhibition leads to mitotic arrest, polyploidy, and ultimately, apoptosis in proliferating cells.[1][6]

Data Presentation

Inhibitory Activity of ZM447439

The inhibitory potency of ZM447439 has been determined against purified kinases and in various cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of ZM447439

Kinase TargetIC50 (nM)
Aurora A110[1][2][3]
Aurora B50-130[1][2][3]
Aurora C250

Table 2: Cellular Antiproliferative Activity of ZM447439 (IC50)

Cell LineCancer TypeIC50 (µM)Assay Type
BONGastroenteropancreatic Neuroendocrine Tumor3Crystal Violet
QGP-1Gastroenteropancreatic Neuroendocrine Tumor0.9Crystal Violet
MIP-101Gastroenteropancreatic Neuroendocrine Tumor3Crystal Violet
EoL-1Eosinophilic Leukemia0.18678Cell Viability Assay
MCF7Breast Cancer0.198Proliferation Assay
P12-ICHIKAWAT-cell Acute Lymphoblastic Leukemia0.22441Cell Viability Assay
A549Lung Cancer3.3MTT Assay
HepG2Liver Cancer1.4Sulforhodamine B Assay

Signaling Pathway

ZM447439 primarily targets the Aurora kinase signaling pathway, which is essential for proper cell division. Inhibition of Aurora A and Aurora B disrupts multiple mitotic events.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Mitotic_Entry Mitotic Entry Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Spindle_Checkpoint Spindle Assembly Checkpoint Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Mitotic_Entry Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Spindle_Checkpoint Aurora_B->Cytokinesis ZM447439 ZM447439 ZM447439->Aurora_A inhibits ZM447439->Aurora_B inhibits

Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition by ZM447439.

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol is for determining the in vitro inhibitory activity of ZM447439 against Aurora kinases.

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Peptide substrate (e.g., LRRWSLG for Aurora B)

  • ZM447439

  • Assay buffer: 25 mM Tris-HCl (pH 7.5), 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl₂

  • ATP solution (10 µM for Aurora A, 5 µM for Aurora B)

  • γ-[³³P]ATP (specific activity ≥2,500 Ci/mmol)

  • 20% Phosphoric acid

  • P30 nitrocellulose filters

  • Scintillation counter (e.g., Betaplate™ counter)

Procedure:

  • Prepare a reaction cocktail containing assay buffer, peptide substrate, and ATP.

  • Add 1 ng of purified recombinant Aurora A or Aurora B enzyme to the reaction cocktail.

  • Add varying concentrations of ZM447439 (or DMSO as a vehicle control) to the reaction mix.

  • Initiate the reaction by adding 0.2 µCi of γ-[³³P]ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding 20% phosphoric acid.

  • Transfer the reaction mixture to P30 nitrocellulose filters to capture the phosphorylated substrate.

  • Wash the filters to remove unincorporated γ-[³³P]ATP.

  • Measure the incorporation of ³³P using a scintillation counter.

  • Calculate the percentage of inhibition for each ZM447439 concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reaction Mix (Buffer, Substrate, ATP) Add_Enzyme Add Recombinant Aurora Kinase Start->Add_Enzyme Add_Inhibitor Add ZM447439 (or DMSO control) Add_Enzyme->Add_Inhibitor Add_Radiolabel Initiate with γ-[³³P]ATP Add_Inhibitor->Add_Radiolabel Incubate Incubate at RT for 60 min Add_Radiolabel->Incubate Stop_Reaction Stop with Phosphoric Acid Incubate->Stop_Reaction Capture Capture on P30 Filters Stop_Reaction->Capture Wash Wash Filters Capture->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Figure 2: Workflow for the In Vitro Radiometric Kinase Assay.
Cell Viability Assay (MTT Assay)

This protocol measures the effect of ZM447439 on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well clear, flat-bottom tissue culture plates

  • Complete cell culture medium

  • ZM447439

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.

  • Incubate for 6 to 24 hours to allow cells to attach and recover.

  • Treat cells with a serial dilution of ZM447439 (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate (6-24h) for Attachment Seed_Cells->Incubate_Attach Treat_Cells Treat with ZM447439 (or DMSO) Incubate_Attach->Treat_Cells Incubate_Treatment Incubate for Desired Time (e.g., 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add DMSO to Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data Cell_Cycle_Workflow Seed_and_Treat Seed and Treat Cells with ZM447439 Harvest_Cells Harvest Cells Seed_and_Treat->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix in Cold 70% Ethanol Wash_PBS->Fix_Ethanol Wash_PBS2 Wash with PBS Fix_Ethanol->Wash_PBS2 Stain_PI Stain with Propidium Iodide and RNase A Wash_PBS2->Stain_PI Incubate_Dark Incubate in Dark Stain_PI->Incubate_Dark Analyze_FCM Analyze by Flow Cytometry Incubate_Dark->Analyze_FCM Model_Data Model Cell Cycle Distribution Analyze_FCM->Model_Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ZM447439 Inhibitor Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the Aurora kinase inhibitor, ZM447439.

Frequently Asked Questions (FAQs)

Q1: What is ZM447439 and what is its mechanism of action?

A1: ZM447439 is a potent and selective, ATP-competitive inhibitor of Aurora A and Aurora B kinases.[1][2] These kinases are crucial for several mitotic processes, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3] By inhibiting Aurora kinases, ZM447439 disrupts these processes, leading to failed cell division and apoptosis in proliferating cells.[1] Specifically, it has been shown to reduce the phosphorylation of histone H3 at Serine 10, a key substrate of Aurora B, and interfere with the spindle integrity checkpoint.[3][4]

Q2: What is the recommended starting concentration for ZM447439 in cell culture experiments?

A2: The optimal concentration of ZM447439 is highly dependent on the cell line and the specific experimental endpoint. However, a good starting point for most cancer cell lines is in the range of 1 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q3: How do I determine the IC50 value of ZM447439 in my cell line?

A3: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability or proliferation assay, such as the MTT, XTT, or CellTiter-Glo® assay. The general steps are outlined in the Experimental Protocols section below. It's important to note that IC50 values can vary significantly between different cell lines due to factors like differential expression of the target protein or variations in cell permeability.

Q4: I am not observing the expected phenotype (e.g., mitotic arrest, apoptosis) with ZM447439. What could be the issue?

A4: Please refer to the Troubleshooting Guide below for potential causes and solutions.

Q5: Are there known off-target effects of ZM447439?

A5: While ZM447439 is considered selective for Aurora kinases, high concentrations may lead to off-target effects. It shows significantly less activity against other kinases like CDK1 and PLK1. If you suspect off-target effects, consider using a structurally different Aurora kinase inhibitor as a control or performing experiments to confirm the on-target effect, such as western blotting for phosphorylated histone H3.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no inhibitor activity - Incorrect inhibitor concentration: The concentration may be too low for the specific cell line. - Inhibitor degradation: Improper storage or handling may have led to degradation. - Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. - Low cell proliferation rate: The effects of ZM447439 are most pronounced in actively dividing cells.- Perform a dose-response curve to determine the optimal concentration. - Ensure the inhibitor is stored correctly (typically at -20°C) and freshly diluted for each experiment. - Verify the expression of Aurora kinases in your cell line. Consider using a different cell line or a combination therapy approach. - Ensure cells are in the logarithmic growth phase during treatment.
High cell death even at low concentrations - High sensitivity of the cell line: Some cell lines are exceptionally sensitive to Aurora kinase inhibition. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Use a lower concentration range in your dose-response experiment. - Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1%).
Inconsistent results between experiments - Variability in cell density: The number of cells seeded can affect the effective inhibitor concentration per cell. - Inconsistent treatment duration: The timing of inhibitor addition and endpoint analysis is critical. - Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.- Maintain a consistent cell seeding density for all experiments. - Adhere strictly to the planned experimental timeline. - Use cells within a consistent and low passage number range.
Observed phenotype does not match expected on-target effects - Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets. - Complex cellular response: The observed phenotype may be a secondary or downstream effect of Aurora kinase inhibition.- Lower the inhibitor concentration to a range where on-target effects are confirmed. - Use a secondary assay to confirm target engagement (e.g., Western blot for p-Histone H3). - Consult the literature for detailed pathway analysis related to Aurora kinase inhibition in your specific cellular context.

Quantitative Data Summary

The following table summarizes the reported IC50 values for ZM447439 and other relevant inhibitors to provide a comparative overview.

InhibitorTarget(s)Reported IC50 RangeCell Line(s)Reference(s)
ZM447439 Aurora A, Aurora B110 nM (Aurora A), 130 nM (Aurora B)Cell-free assays[1][2]
ZM447439 Aurora B50 nMCell-free assay
ZM447439 Proliferation0.9 µM - 3 µMBON, QGP-1, MIP-101[2]
AZD7762 Chk1, Chk25 nM (Chk1)Cell-free assay[5][6]
VE-821 ATR26 nMCell-free assay[7][8]

Note: IC50 values are highly context-dependent and can vary based on the assay conditions and cell line used.

Experimental Protocols

Protocol: Determining the Optimal Concentration of ZM447439 using a Cell Viability Assay

This protocol provides a general framework for determining the IC50 of ZM447439.

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • ZM447439 inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of ZM447439 in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

  • Treatment: Remove the overnight culture medium from the cells and add the prepared inhibitor dilutions.

  • Incubation: Incubate the plate for a duration relevant to the cell cycle of your cell line (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of ZM447439 C Add Inhibitor to Cells A->C D Incubate for 48-72 hours C->D E Perform Cell Viability Assay D->E F Measure Signal (Absorbance/Luminescence) E->F G Calculate IC50 F->G

Caption: Workflow for determining the optimal inhibitor concentration.

signaling_pathway cluster_mitosis Mitosis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) Spindle Spindle Assembly Checkpoint AuroraB->Spindle Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Inhibitor ZM447439 Inhibitor->AuroraB Inhibits

Caption: Simplified signaling pathway of Aurora B kinase and its inhibition by ZM447439.

References

ZM514 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the Aurora kinase inhibitor, ZM514 (also known as ZM447439).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: this compound is sparingly soluble in aqueous buffers but has good solubility in organic solvents. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] It is also reported to be soluble in dimethyl formamide (DMF).[1]

Q2: My this compound is precipitating when I dilute my DMSO stock solution in aqueous media for my cell culture experiment. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Prepare a High-Concentration Stock in DMSO: Prepare a concentrated stock solution of this compound in fresh, high-quality DMSO.[3] This minimizes the volume of DMSO added to your aqueous solution.

  • Two-Step Dilution: First, dilute your concentrated DMSO stock solution with your cell culture medium or buffer. It is crucial to add the stock solution to the aqueous medium and mix immediately and thoroughly. Avoid adding the aqueous solution directly to the small volume of DMSO stock.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.

  • Pre-warming Media: Gently pre-warming your cell culture media before adding the this compound stock solution can sometimes aid in solubility.

Q3: What is the maximum solubility of this compound in DMSO?

A3: The solubility of this compound in DMSO is quite high, though reported values can vary slightly between suppliers. It is generally soluble up to 100 mM or approximately 50 mg/mL.[2][4] For practical purposes, preparing a stock solution in the range of 10-50 mM in DMSO is common.

Q4: Can I store this compound in a solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for long-term stability.[2][4] It is recommended to prepare and use aqueous solutions on the same day.[1][2] If storage of aqueous solutions is necessary, they should be kept at -20°C for no longer than one month. Before use, ensure the solution is brought to room temperature and that no precipitate has formed.[2]

Data Presentation

Table 1: Solubility of this compound (ZM447439)

SolventSolubilitySource
DMSO~103 mg/mL (200.54 mM)Selleck Chemicals[3]
DMSOSoluble to 100 mMR&D Systems[4], Hello Bio[2], Abcam[5]
DMSO~50 mg/mLSigma-Aldrich
DMSO~20 mg/mLCayman Chemical[1]
Dimethyl Formamide (DMF)~20 mg/mLCayman Chemical[1]
WaterInsolubleSelleck Chemicals[3]
EthanolInsolubleSelleck Chemicals[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLCayman Chemical[1]

Table 2: Key Properties of this compound (ZM447439)

PropertyValueSource
Molecular Weight513.59 g/mol R&D Systems[4]
Molecular FormulaC₂₉H₃₁N₅O₄R&D Systems[4]
Purity≥98%R&D Systems[4]
Storage Temperature-20°C (solid and stock solution)R&D Systems[4]
Stability≥4 years (solid, stored at -20°C)Cayman Chemical[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (ZM447439) powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 513.59 g/mol * (1000 mg / 1 g) = 5.14 mg

  • Weigh the this compound: Carefully weigh out 5.14 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparing a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.

  • Calculate the dilution factor:

    • Dilution factor = [Stock concentration] / [Final concentration] = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000

  • Perform the dilution: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix thoroughly: Immediately after adding the DMSO stock, gently vortex or invert the tube to ensure the this compound is evenly dispersed and remains in solution.

  • Apply to cells: Use the freshly prepared working solution to treat your cells. Remember to include a vehicle control (e.g., 0.1% DMSO in media) in your experimental setup.

Visualizations

ZM514_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM) start->dissolve store Aliquot and store stock solution at -20°C dissolve->store dilute Dilute stock solution into pre-warmed aqueous media store->dilute precipitate_check Does the compound precipitate upon dilution in aqueous media? success Solution is ready for experiment precipitate_check->success No troubleshoot Troubleshooting Steps precipitate_check->troubleshoot Yes dilute->precipitate_check step1 1. Ensure final DMSO concentration is low (<0.5%) troubleshoot->step1 step2 2. Add DMSO stock to aqueous media, not the other way around troubleshoot->step2 step3 3. Mix immediately and thoroughly troubleshoot->step3 step4 4. Consider a two-step dilution troubleshoot->step4

Caption: A workflow diagram for dissolving and troubleshooting this compound solubility issues.

Aurora_B_Signaling_Pathway Simplified Aurora B Kinase Signaling Pathway and Inhibition by this compound cluster_mitosis Mitosis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Chromosome_Segregation Correct Chromosome Segregation Histone_H3->Chromosome_Segregation Promotes Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Leads to This compound This compound (ZM447439) This compound->Aurora_B Inhibits

Caption: The inhibitory effect of this compound on the Aurora B kinase signaling pathway during mitosis.

References

Technical Support Center: ZM514 Stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting ZM514?

A1: While specific data for this compound is unavailable, analogous compounds like ZM447439, another Aurora kinase inhibitor, are typically dissolved in dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can impact the solubility and stability of the compound.[1]

Q2: How should I store my this compound stock solution in DMSO?

A2: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.[3] Studies on a wide range of compounds stored in DMSO at -20°C have shown that a significant majority remain stable for extended periods. To minimize degradation, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4] While some studies indicate that many compounds are stable to multiple freeze-thaw cycles, minimizing them is a general best practice.[5][6]

Q3: Is this compound expected to be stable in my cell culture media?

A3: The stability of any compound in cell culture media is highly dependent on the specific components of the media and the compound's chemical properties.[7][8][9] Factors such as pH, the presence of serum, and reactive components like certain vitamins or amino acids can influence compound stability.[9][10] Therefore, the stability of this compound in your specific media should be experimentally determined.

Q4: I am observing a weaker than expected effect of this compound in my multi-day experiment. Could this be a stability issue?

A4: Yes, a decrease in the expected biological activity over time is a common indication of compound instability in the cell culture medium. If this compound degrades during the incubation period, the effective concentration of the active compound decreases, leading to a reduced biological effect. It is highly recommended to perform a stability study under your specific experimental conditions to investigate this possibility.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low or no activity of this compound Compound precipitation from stock solution.- Visually inspect the stock solution for any precipitate.- Gently warm the solution and vortex to redissolve.- If precipitation persists, consider preparing a fresh stock solution.
Degradation of stock solution.- Prepare a fresh stock solution from new powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure proper storage at -20°C or -80°C in a tightly sealed, light-protected vial.
Inconsistent results between experiments Inconsistent final DMSO concentration in media.- Ensure the final concentration of DMSO is consistent across all experiments and controls.
Variable stability in different batches of media.- Perform a stability check with each new lot of media or serum.
Decreased compound effect in long-term assays (e.g., 48-72h) Degradation of this compound in the cell culture medium at 37°C.- Perform a time-course stability study of this compound in your specific cell culture medium (see experimental protocol below).- Consider replenishing the media with fresh compound at intermediate time points during the experiment.

Stability Assessment

ZM447439 Solubility in DMSO (as a reference for this compound)

Since this compound and ZM447439 are both Aurora kinase inhibitors, the solubility data for ZM447439 can provide a useful starting point.

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO51.36100[3]
DMSO103200.54[1]
DMSO2548.68[2]

Note: Solubility can be affected by factors such as DMSO quality (hygroscopicity), temperature, and sonication.[1][2]

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the remaining concentration of this compound in cell-free culture medium over a defined period at 37°C.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (ACN) or other suitable quenching solvent

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Spike the Medium: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is also consistent with your experimental conditions (e.g., 0.1%).

  • Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium. This will be your T=0 sample. To stop any potential degradation, quench the sample by adding a solvent like cold acetonitrile (a 1:2 ratio of medium to ACN is common). This will precipitate proteins and halt chemical reactions. Store this sample at -80°C until analysis.

  • Incubation: Place the remainder of the this compound-spiked medium in a sterile container in a 37°C, 5% CO₂ incubator.

  • Collect Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove aliquots of the incubated medium and quench them in the same manner as the T=0 sample. Store all samples at -80°C.

  • Sample Preparation for Analysis: Before analysis, centrifuge the quenched samples at a high speed to pellet the precipitated proteins. Transfer the supernatant for HPLC or LC-MS analysis.

  • Analysis: Analyze the samples to determine the concentration of this compound remaining at each time point. The peak area of this compound at each time point is compared to the peak area at T=0.

  • Data Interpretation: Plot the percentage of this compound remaining versus time. This will give you the stability profile of this compound in your specific cell culture medium under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media t0 T=0 Sample (Quench & Store at -80°C) spike_media->t0 incubate Incubate at 37°C spike_media->incubate analyze Analyze Samples by HPLC/LC-MS t0->analyze tx Collect Time Points (e.g., 2, 4, 8, 24, 48h) (Quench & Store at -80°C) incubate->tx tx->analyze interpret Plot % Remaining vs. Time analyze->interpret

Caption: Workflow for assessing this compound stability in cell culture media.

troubleshooting_workflow start Reduced this compound Activity Observed check_stock Check Stock Solution: Precipitate? Discoloration? start->check_stock long_term_assay Is it a long-term assay (>24h)? check_stock->long_term_assay No prepare_fresh Prepare Fresh Stock Solution check_stock->prepare_fresh Yes stability_study Perform Media Stability Study long_term_assay->stability_study Yes consistent_dmso Ensure Consistent Final DMSO % long_term_assay->consistent_dmso No aliquot Aliquot to Avoid Freeze-Thaw prepare_fresh->aliquot replenish_media Consider Media Replenishment stability_study->replenish_media

Caption: Troubleshooting logic for reduced this compound activity.

References

Technical Support Center: Minimizing Off-Target Effects of Sunitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to enhance the precision and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of Sunitinib?

A1: Sunitinib is a multi-targeted RTK inhibitor. Its primary targets include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptors (PDGFRA and PDGFRB), and stem cell factor receptor (KIT).[1][2][3][4] It also shows inhibitory activity against other kinases such as Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[1][3]

Q2: What are the known major off-target effects of Sunitinib?

A2: A significant off-target effect of Sunitinib is cardiotoxicity, which has been linked to the inhibition of AMP-activated protein kinase (AMPK), leading to mitochondrial damage and cardiomyocyte death.[5] Other off-target activities may contribute to side effects like hypertension and fatigue.[6] The broad-spectrum activity of Sunitinib means it can inhibit between 10 and 100 kinases with varying potency, contributing to its therapeutic efficacy as well as its toxicity profile.

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: Distinguishing between on- and off-target effects is crucial for interpreting experimental results. Key strategies include:

  • Using a structurally unrelated inhibitor: Treat cells with a different inhibitor that targets the same primary kinase. If the same phenotype is observed, it is more likely to be an on-target effect.

  • Rescue experiments: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the phenotype is reversed, this strongly supports an on-target mechanism.

  • Dose-response analysis: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects often appear at higher concentrations.

Q4: At what concentration should I use Sunitinib in my in vitro experiments to maximize on-target effects?

A4: It is recommended to use Sunitinib at or slightly above the IC50 value for its primary target in your specific cell line. This minimizes the engagement of lower-affinity off-targets. For many cell lines, the IC50 for Sunitinib is in the low micromolar range, though pharmacologically relevant concentrations that inhibit RTKs can be as low as 0.01–0.1 μmol/L.[7][8] It is crucial to determine the IC50 empirically in your experimental system.

Troubleshooting Guides

Issue 1: High variability in IC50 values for Sunitinib between experiments.
  • Potential Cause 1: Inconsistent cell seeding density.

    • Recommended Solution: Ensure precise and consistent cell counting and seeding for each experiment. Use a automated cell counter for improved accuracy.

  • Potential Cause 2: Variation in drug preparation and storage.

    • Recommended Solution: Prepare fresh Sunitinib stock solutions regularly in DMSO, store them in light-proof, single-use aliquots at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[9][10]

  • Potential Cause 3: Cell line instability or heterogeneity.

    • Recommended Solution: Regularly perform cell line authentication and test for mycoplasma contamination. Consider single-cell cloning to establish a more homogenous cell population.[9]

Issue 2: Observed cellular phenotype does not correlate with the inhibition of the primary target kinase.
  • Potential Cause: The observed phenotype is a result of off-target effects.

    • Recommended Solution 1: Validate with a secondary inhibitor. Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is recapitulated, it is more likely to be an on-target effect.

    • Recommended Solution 2: Perform a kinase profile screen. Submit Sunitinib for screening against a broad panel of kinases to identify potential off-target interactions that could explain the observed phenotype.

    • Recommended Solution 3: Conduct a rescue experiment. As described in the FAQs, use a drug-resistant mutant of the target kinase to confirm if the effect is on-target.

Issue 3: Difficulty in establishing a Sunitinib-resistant cell line.
  • Potential Cause 1: Sunitinib concentration is too high, leading to widespread cell death.

    • Recommended Solution: Start with a Sunitinib concentration close to the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner as cells adapt.[9]

  • Potential Cause 2: Insufficient duration of drug exposure.

    • Recommended Solution: Be patient; developing a stable resistant cell line can take several months of continuous culture with the drug.[9]

  • Potential Cause 3: The parental cell line is intrinsically highly sensitive.

    • Recommended Solution: Consider using a different parental cell line known to develop resistance to Sunitinib or try a pulsatile treatment approach (alternating between high-dose short-term exposure and drug-free recovery periods).[9]

Data Presentation

Table 1: Kinase Inhibitory Profile of Sunitinib

This table summarizes the inhibitory activity of Sunitinib against its primary on-targets and a key off-target. IC50 values can vary between different assays and experimental conditions.

Target KinaseTypeIC50 (nM)Biological Function
VEGFR2 (KDR) On-Target9Angiogenesis, vascular permeability
PDGFRβ On-Target2Cell growth, proliferation, and differentiation
KIT On-Target4Cell survival, proliferation, and differentiation
FLT3 On-Target25Hematopoietic stem cell differentiation
RET On-Target15Neuronal development and survival
AMPK Off-Target>1000Cellular energy homeostasis, metabolism

Data compiled from various biochemical and cellular assays.

Table 2: Recommended Sunitinib Concentration Ranges for In Vitro Experiments

Assay TypeRecommended Concentration RangePurpose
Inhibition of RTK phosphorylation0.01 - 1 µMTo assess direct inhibition of on-target kinases like VEGFR-2 and PDGFR-β.[7]
Cell Viability / Proliferation (e.g., MTT, Alamar Blue)1 - 20 µMTo determine the cytotoxic or cytostatic effects on cancer cell lines.[8][11]
Establishing Resistant Cell LinesStart at IC50, then gradual increaseTo select for and maintain a drug-resistant phenotype.[9]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the IC50 of Sunitinib in a specific cell line.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Sunitinib malate

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.[9]

  • Drug Treatment: Prepare a serial dilution of Sunitinib in culture medium. Remove the old medium from the wells and add 100 µL of the Sunitinib-containing medium. Include a vehicle control (DMSO at the same final concentration as the highest Sunitinib dose) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Kinases

This protocol assesses the inhibition of Sunitinib on the phosphorylation of its target kinases.

Materials:

  • 6-well cell culture plates

  • Sunitinib malate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Sunitinib for a specified time (e.g., 2 or 24 hours).[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.[12]

Mandatory Visualizations

On_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PLCg PLCγ VEGFR->PLCg PDGFR PDGFR PDGFR->PI3K PDGFR->RAS PDGFR->PLCg KIT KIT KIT->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis PKC PKC PLCg->PKC PKC->Survival

Caption: Sunitinib's on-target signaling pathway inhibition.

Off_Target_Cardiotoxicity_Pathway cluster_inhibitor cluster_cytoplasm Cardiomyocyte Cytoplasm cluster_mitochondria Mitochondrion cluster_outcome Sunitinib Sunitinib AMPK AMPK Sunitinib->AMPK Inhibits (Off-Target) Mito_Function Mitochondrial Homeostasis AMPK->Mito_Function Maintains Cell_Death Cardiomyocyte Cell Death AMPK->Cell_Death Prevents Energy_Stress Low ATP / High AMP (Energy Stress) Energy_Stress->AMPK Activates ATP_Production ATP Production Mito_Function->ATP_Production

Caption: Sunitinib's off-target effect on AMPK in cardiomyocytes.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_validation Validation of Specificity cluster_conclusion Conclusion Start Define Research Question Select_Cell_Line Select Appropriate Cell Line Start->Select_Cell_Line Determine_Conc Determine Sunitinib Concentration Range (based on IC50) Select_Cell_Line->Determine_Conc Treat_Cells Treat Cells with Sunitinib & Controls Determine_Conc->Treat_Cells Harvest_Samples Harvest Samples (Lysates, etc.) Treat_Cells->Harvest_Samples Assay Perform Assay (e.g., Western Blot, Viability Assay) Harvest_Samples->Assay Analyze_Data Analyze & Quantify Results Assay->Analyze_Data Is_On_Target Is Effect On-Target? Analyze_Data->Is_On_Target Rescue_Expt Rescue Experiment (Mutant Kinase) Is_On_Target->Rescue_Expt No Secondary_Inhibitor Use Structurally Different Inhibitor Is_On_Target->Secondary_Inhibitor No Conclusion Draw Conclusion Is_On_Target->Conclusion Yes Rescue_Expt->Conclusion Secondary_Inhibitor->Conclusion

Caption: Workflow for validating on-target vs. off-target effects.

References

Technical Support Center: Overcoming ZM447439 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering resistance to the Aurora kinase inhibitor ZM447439. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you understand and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become resistant to ZM447439. What are the common mechanisms of resistance?

A1: Resistance to ZM447439, an inhibitor of Aurora kinases A and B, can arise through several mechanisms. The most commonly reported include:

  • Point mutations in the Aurora B kinase domain: Dominant point mutations within the ATP-binding pocket of Aurora B can prevent ZM447439 from binding effectively.[1][2] These mutations often occur at residues other than the "gatekeeper" residue and can lead to cross-resistance against other Aurora kinase inhibitors.[1][3]

  • Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins, particularly Bcl-xL (BCL2L1), has been observed in some cell lines resistant to Aurora kinase inhibitors.[3][4]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways. Aurora A kinase, for instance, can contribute to resistance by modulating DNA damage repair and activating pro-survival pathways like NF-κB and ERK.[5][6][7]

  • Induction of polyploidy: In certain cellular contexts, treatment with ZM447439 can lead to the formation of polyploid cells, which may exhibit reduced sensitivity to the drug.[8]

  • Multidrug resistance: Clones resistant to ZM447439 may also exhibit a multidrug resistance phenotype, showing reduced sensitivity to other chemotherapeutic agents like etoposide.[3][4]

Q2: How can I confirm the mechanism of resistance in my cell line?

A2: To investigate the specific mechanism of resistance in your cell line, consider the following experimental approaches:

  • Sequence the Aurora B kinase domain: This will identify any point mutations that may be interfering with ZM447439 binding.

  • Perform a Western blot analysis: Probe for the expression levels of key anti-apoptotic proteins such as Bcl-xL, Bcl-2, and Mcl-1.

  • Assess the activity of bypass signaling pathways: Use phosphospecific antibodies to check the activation status of proteins in the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

  • Analyze the cellular DNA content: Use flow cytometry to determine if the resistant cell population has become polyploid.

Q3: What are the potential strategies to overcome ZM447439 resistance?

A3: Several strategies can be employed to overcome resistance to ZM447439:

  • Combination therapy: Combining ZM447439 with other agents can be highly effective. Synergistic effects have been observed with:

    • Conventional chemotherapeutics: Cisplatin, taxanes, gemcitabine, and doxorubicin have shown promise in combination with ZM447439.[3][9][10]

    • Targeted inhibitors: For cells overexpressing Bcl-xL, combining ZM447439 with a Bcl-2 family inhibitor like navitoclax (ABT-263) may restore sensitivity.[3] In cases of bypass pathway activation, inhibitors of MEK, mTOR, or other relevant kinases could be beneficial.[5][7]

  • Alternative Aurora kinase inhibitors: If resistance is due to a specific mutation in Aurora B, an inhibitor with a different binding mode might still be effective.

  • Targeting downstream effectors: If a specific survival pathway is activated, targeting a key downstream node in that pathway could re-sensitize the cells to ZM447439.

Troubleshooting Guides

Issue 1: Gradual loss of ZM447439 efficacy in long-term culture.
Possible Cause Troubleshooting Step
Development of resistant clones 1. Perform a dose-response curve with your current cell stock and compare it to the original parental line to quantify the shift in IC50. 2. Isolate single-cell clones and test their individual sensitivity to ZM447439 to determine if the population is heterogeneous. 3. Investigate potential resistance mechanisms (see FAQ 2).
Drug instability 1. Prepare fresh stock solutions of ZM447439. 2. Aliquot and store the stock solution at -80°C to minimize freeze-thaw cycles.
Issue 2: ZM447439 is effective, but a subpopulation of cells survives and repopulates the culture.
Possible Cause Troubleshooting Step
Pre-existing resistant clones 1. Consider using a higher concentration of ZM447439, if not limited by off-target toxicity. 2. Explore combination therapies to target the surviving population (see FAQ 3). For example, co-treatment with a Bcl-xL inhibitor if your cells express high levels of this protein.[3]
Induction of a protective mechanism 1. Analyze the surviving cells for markers of senescence or changes in cell cycle distribution. 2. Investigate the activation of pro-survival signaling pathways in the surviving population.

Quantitative Data Summary

The following table summarizes the fold resistance observed in cell lines made resistant to Aurora kinase inhibitors.

Cell LineSelecting AgentFold ResistanceKey Resistance MechanismReference
HCT116CYC11610-80Upregulation of Bcl-xL[3]
CCRF-CEMZM44743913.2G160E mutation in Aurora B[11]

Key Experimental Protocols

Protocol 1: Generation of a ZM447439-Resistant Cell Line
  • Initial Culture: Begin with a parental cell line that has a known sensitivity to ZM447439.

  • Dose Escalation: Culture the cells in the presence of ZM447439 at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells are growing at a normal rate, passage them and increase the concentration of ZM447439 in a stepwise manner.

  • Selection: Continue this process of dose escalation until the cells are able to proliferate in a concentration of ZM447439 that is significantly higher (e.g., 10-fold or more) than the original IC50.

  • Characterization: Once a resistant population is established, characterize the resistance by determining the new IC50 and investigating the underlying mechanisms.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of ZM447439 (and/or a combination agent) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action and Resistance cluster_1 Resistance Mechanisms ZM447439 ZM447439 AuroraB Aurora B Kinase ZM447439->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates PhosphoH3 Phospho-Histone H3 (Ser10) HistoneH3->PhosphoH3 Spindle Proper Mitotic Spindle Formation PhosphoH3->Spindle CellDivision Cell Division Spindle->CellDivision AurB_mutation Aurora B Mutation (e.g., G160E) AurB_mutation->AuroraB Prevents ZM447439 binding BclXL Bcl-xL Upregulation BclXL->CellDivision Inhibits Apoptosis Bypass Bypass Pathway Activation (e.g., ERK) Bypass->CellDivision Promotes Survival G cluster_0 Workflow for Investigating ZM447439 Resistance start Cell line shows decreased sensitivity to ZM447439 quantify Quantify Resistance (IC50 shift determination) start->quantify hypothesize Hypothesize Mechanism quantify->hypothesize seq Sequence Aurora B Kinase Domain hypothesize->seq Mutation? wb Western Blot for Bcl-xL, p-ERK, etc. hypothesize->wb Protein Expression? facs Flow Cytometry for Ploidy Analysis hypothesize->facs Ploidy Change? analyze Analyze Data seq->analyze wb->analyze facs->analyze strategy Develop Overcoming Strategy analyze->strategy combo Combination Therapy (e.g., + Navitoclax) strategy->combo Bcl-xL up? alt_drug Test Alternative Inhibitors strategy->alt_drug Mutation found? validate Validate Strategy combo->validate alt_drug->validate G cluster_0 Logical Relationship for Combination Therapy ZM_Resistant ZM447439 Resistant Cell (Upregulated Bcl-xL) ZM447439 ZM447439 ZM_Resistant->ZM447439 Treated with Navitoclax Navitoclax (ABT-263) ZM_Resistant->Navitoclax Treated with AuroraB_Inhibition Aurora B Inhibition ZM447439->AuroraB_Inhibition BclXL_Inhibition Bcl-xL Inhibition Navitoclax->BclXL_Inhibition Apoptosis Apoptosis AuroraB_Inhibition->Apoptosis Induces mitotic stress AuroraB_Inhibition->Apoptosis Synergistic Effect BclXL_Inhibition->Apoptosis Lowers apoptotic threshold BclXL_Inhibition->Apoptosis Synergistic Effect

References

improving ZM514 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ZM514 is a novel CD73 inhibitor derived from betulinic acid. As of late 2025, specific in vivo pharmacokinetic and bioavailability data for this compound has not been published. This guide is based on the known properties of its parent compound, betulinic acid, which is characterized by low aqueous solubility and poor bioavailability. The troubleshooting advice and formulation strategies provided are extrapolated from research on betulinic acid and its derivatives and should be adapted based on empirical results with this compound.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound in vivo, particularly concerning its delivery and bioavailability.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or undetectable plasma concentrations of this compound after administration. 1. Poor Solubility: this compound, like its parent compound betulinic acid, is likely poorly soluble in aqueous solutions, leading to low absorption.[1][2][3]2. Precipitation: The compound may be precipitating out of the vehicle upon injection into the physiological environment.3. Rapid Metabolism/Clearance: First-pass metabolism in the liver or rapid clearance could be eliminating the compound before it reaches systemic circulation.1. Optimize Formulation: Utilize a solubilization strategy such as co-solvents, cyclodextrins, or lipid-based formulations (e.g., nanoemulsions, SNEDDS). Nanoemulsions have been shown to significantly increase the bioavailability of betulinic acid.[1][4][5]2. Particle Size Reduction: Prepare a nanosuspension of this compound to increase the surface area for dissolution.[6]3. Route of Administration: Consider intraperitoneal (IP) injection to bypass first-pass metabolism. Pharmacokinetic studies on betulinic acid have been successfully conducted using IP administration.[7][8]
Precipitation of this compound in the formulation vial or syringe. 1. Inadequate Solvent: The chosen solvent or vehicle may not be sufficient to maintain this compound in solution at the desired concentration.2. Temperature Effects: Solubility may be highly dependent on temperature.1. Formulation Screening: Test a panel of GRAS (Generally Recognized As Safe) solvents and co-solvents (e.g., DMSO, ethanol, PEG300/400, Tween 80). Betulinic acid is soluble in DMSO and ethanol.[2][9]2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.3. Gentle Warming: Try gentle warming and sonication to aid dissolution, but check for compound stability at higher temperatures.
Inconsistent results between experimental animals. 1. Formulation Instability: The formulation may not be homogenous, leading to variable dosing. This is common with suspensions.2. Administration Variability: Inconsistent administration technique (e.g., injection site, volume) can affect absorption.1. Ensure Homogeneity: For suspensions, vortex thoroughly immediately before drawing each dose. For emulsions, check for any signs of phase separation.2. Standardize Protocol: Ensure all researchers are using the exact same, standardized protocol for formulation preparation and administration.
No observable in vivo efficacy despite proven in vitro potency. 1. Insufficient Bioavailability: The concentration of this compound reaching the target tissue (e.g., tumor microenvironment) may be below the therapeutic threshold.2. Plasma Protein Binding: High binding to plasma proteins like albumin can reduce the free, active concentration of the drug.1. Increase Dose (with caution): A dose-escalation study may be necessary. However, be mindful of potential toxicity.2. Advanced Drug Delivery: Consider targeted drug delivery systems, such as liposomes or antibody-drug conjugates, to increase accumulation at the site of action.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK study to determine key parameters like Cmax, AUC, and half-life to better correlate plasma concentration with efficacy.[7][8][10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a simple this compound formulation for a pilot in vivo study?

A1: For initial studies, a common approach for poorly soluble compounds is a vehicle containing a mixture of solvents and surfactants. A typical starting formulation could be a solution of 10% DMSO, 40% PEG400, and 50% saline. Betulinic acid has been formulated in a similar vehicle of ethanol, Tween 80, and saline for in vivo studies.[11] It is critical to first determine the solubility of this compound in various GRAS solvents to optimize this mixture. Always perform a small-scale trial to check for precipitation upon addition of the aqueous component.

Q2: How can I improve the oral bioavailability of this compound?

A2: Improving oral bioavailability for a betulinic acid derivative like this compound requires overcoming its poor aqueous solubility.[3] Promising strategies include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5]

  • Mucoadhesive Microparticles: Formulations that adhere to the gastrointestinal mucosa can increase residence time and improve absorption. Spray-dried mucoadhesive microparticles have been shown to increase the oral bioavailability of betulinic acid by over 7-fold.[12]

  • Chemical Modification: While this compound is already a derivative, further modifications like creating hemiesters can sometimes be employed to reduce lipophilicity and increase bioavailability.[13]

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of CD73 (also known as ecto-5'-nucleotidase).[14][15] CD73 is a cell-surface enzyme that plays a crucial role in the adenosine signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[16][17][18] In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells, such as T cells and NK cells, allowing the tumor to evade the immune system.[16][17] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby helping to restore anti-tumor immunity.[17]

Q4: Are there any known toxicities associated with this compound or its parent compound?

A4: Studies have shown that this compound itself has low cytotoxicity.[14][15] Its parent compound, betulinic acid, is also known for its relatively low toxicity to normal cells, even at high doses (up to 500 mg/kg).[11] However, any new derivative should be evaluated for toxicity. It is recommended to perform a preliminary dose-escalation study in a small cohort of animals to establish a maximum tolerated dose (MTD) for your specific formulation and animal model.

Quantitative Data: Formulation Strategies for Betulinic Acid Derivatives

The following table summarizes various formulation strategies that have been successfully used to improve the bioavailability of betulinic acid and could be applicable to this compound.

Formulation StrategyKey ComponentsExample Vehicle/SystemImprovement in Bioavailability (Relative to free drug)AdvantagesDisadvantagesReference(s)
Nanoemulsion Oil (e.g., fish oil, medium-chain triglycerides), Surfactant (e.g., modified phosphatidylcholine), Co-surfactantOil-in-water emulsion with droplet size < 200 nm~21-fold increase in absorptionHigh drug loading capacity; suitable for oral and parenteral routes.Can be complex to develop and scale up; potential for physical instability.[1][4]
Mucoadhesive Microparticles Drug, Mucoadhesive polymer (e.g., Chitosan, Carbopol), Carrier (e.g., Mannitol)Spray-dried microparticles~7.4-fold increase in AUCIncreased GI residence time, leading to enhanced absorption for oral delivery.Manufacturing process can be complex; potential for irritation at the site of adhesion.[12]
Nanosuspension Drug, Stabilizer (e.g., Poloxamer 188, Soluplus)Aqueous suspension of drug nanoparticles (e.g., 130 nm)Enhanced dissolution rateSimple formulation; suitable for multiple administration routes; increases saturation solubility.Risk of particle aggregation (Ostwald ripening); requires specialized equipment (e.g., high-pressure homogenizer).[6]
Co-solvent/ Surfactant System Solvents (e.g., Ethanol, PEG400), Surfactant (e.g., Tween 80), Aqueous phase (e.g., Saline)Ethanol/Tween 80/Normal Saline (1:1:18 v/v/v)Not explicitly quantified, but enabled in vivo testingSimple to prepare; suitable for initial screening and parenteral administration.Potential for drug precipitation upon dilution in vivo; some solvents may have toxicity at high concentrations.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension via Anti-Solvent Precipitation

This protocol is a general guideline for preparing a nanosuspension, a method shown to enhance the dissolution rate of betulinic acid.[6]

Materials:

  • This compound powder

  • Organic solvent (e.g., Tetrahydrofuran (THF), DMSO)[19]

  • Aqueous anti-solvent phase (e.g., deionized water)

  • Stabilizer (e.g., Poloxamer 188 or Soluplus®)

  • Magnetic stirrer and stir bar

  • High-speed homogenizer or probe sonicator

Procedure:

  • Prepare Organic Phase: Dissolve this compound in the chosen organic solvent (e.g., THF) to create a saturated or near-saturated solution. A typical concentration might be 5-10 mg/mL.

  • Prepare Aqueous Phase: Dissolve the stabilizer in the deionized water. A common concentration for the stabilizer is 0.5% - 2% (w/v).

  • Precipitation: Place the aqueous phase on the magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).

  • Injection: Using a syringe pump for a controlled and rapid injection, add the organic this compound solution into the stirring aqueous phase. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.

  • Homogenization: Immediately subject the resulting suspension to high-energy processing. Use a high-speed homogenizer (e.g., 10,000-20,000 rpm for 5-10 minutes) or a probe sonicator to reduce particle size and ensure a narrow size distribution.

  • Solvent Removal: Remove the organic solvent, typically by stirring under reduced pressure using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. The final product can be used as a liquid suspension or lyophilized into a powder for later reconstitution.

Visualizations

Signaling Pathway

CD73_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis ADO Adenosine A2AR A2A Receptor ADO->A2AR Binds CD39->ADP CD39->AMP cAMP cAMP A2AR->cAMP Activates Adenylyl Cyclase PKA PKA cAMP->PKA Activates Suppression Immune Suppression (Reduced Cytotoxicity) PKA->Suppression Leads to This compound This compound This compound->CD73 Inhibits

Caption: The CD73/adenosine immunosuppressive signaling pathway targeted by this compound.

Experimental Workflow

Bioavailability_Workflow cluster_prep Preparation cluster_animal In Vivo Study cluster_analysis Analysis Formulation Prepare this compound Formulation (e.g., Nanoemulsion) QC Quality Control (Particle Size, Concentration) Formulation->QC Dosing Administer Formulation to Animal Cohorts (e.g., PO, IP) QC->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Extraction Extract this compound from Plasma Sampling->Extraction LCMS Quantify this compound (LC-MS/MS) Extraction->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, T½) LCMS->PK_Calc

Caption: Experimental workflow for assessing the in vivo bioavailability of a this compound formulation.

Troubleshooting Logic

Troubleshooting_Diagram Start Low In Vivo Efficacy Observed CheckPK Was a PK study performed? Start->CheckPK LowExposure Result: Low Plasma Exposure (Low AUC/Cmax) CheckPK->LowExposure Yes GoodExposure Result: Adequate Plasma Exposure CheckPK->GoodExposure Yes Action_Reformulate Action: Reformulate this compound (e.g., Nanosuspension, SNEDDS) CheckPK->Action_Reformulate No, start here FormulationIssue Hypothesis: Poor Bioavailability LowExposure->FormulationIssue TargetIssue Hypothesis: Target Engagement Issue or Inactive Metabolite GoodExposure->TargetIssue FormulationIssue->Action_Reformulate Action_PD Action: Conduct PD Study (e.g., Measure Adenosine in Tumor) TargetIssue->Action_PD

References

ZM514 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Inhibitor Z," a hypothetical small molecule inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability and effectively use appropriate controls in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Inhibitor Z?

A1: Inhibitor Z is a potent, ATP-competitive kinase inhibitor with high selectivity for the hypothetical "Kinase A." It is designed to block the phosphorylation of downstream substrates, thereby inhibiting a specific signaling pathway implicated in various disease models.

Q2: What are the common sources of experimental variability when using Inhibitor Z?

A2: Experimental variability can arise from several factors, including:

  • Cell-based assay variability: Differences in cell lines, cell passage number, and cell density can all contribute to variability.[1]

  • Inconsistent inhibitor preparation: Issues with solubility and stability of Inhibitor Z can lead to variations in the effective concentration.

  • Off-target effects: At higher concentrations, Inhibitor Z may interact with unintended molecular targets, leading to unexpected biological responses.[2][3]

  • Assay conditions: Variations in incubation time, temperature, and reagent concentrations can impact results.

Q3: How can I minimize off-target effects of Inhibitor Z?

A3: Minimizing off-target effects is crucial for accurate interpretation of results.[3][4] Strategies include:

  • Using the lowest effective concentration: Titrate Inhibitor Z to determine the minimal concentration that achieves the desired on-target effect.

  • Employing structurally distinct inhibitors: Use another inhibitor of Kinase A with a different chemical scaffold to confirm that the observed phenotype is due to inhibition of the intended target.

  • Utilizing genetic controls: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein (Kinase A) and compare the phenotype to that observed with Inhibitor Z.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for Inhibitor Z in cell viability assays.
  • Possible Cause: Inconsistent solubilization of Inhibitor Z.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure that the stock solution of Inhibitor Z is fully dissolved. Briefly vortex and visually inspect for any precipitate.

    • Fresh Preparations: Prepare fresh dilutions of Inhibitor Z from a new stock solution for each experiment.

    • Solvent Compatibility: Confirm that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Possible Cause: Variability in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.

    • Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

    • Control for Edge Effects: Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations.

Problem 2: Discrepancy between the expected and observed phenotype upon treatment with Inhibitor Z.
  • Possible Cause: Off-target effects of Inhibitor Z.[2][5]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Analyze the effects of a wide range of Inhibitor Z concentrations. Off-target effects are often more pronounced at higher concentrations.

    • Use a Negative Control: Include a structurally similar but inactive analog of Inhibitor Z, if available, to control for non-specific effects.

    • Rescue Experiment: If possible, "rescue" the phenotype by expressing a form of Kinase A that is resistant to Inhibitor Z.

Experimental Protocols

Protocol 1: Determining the IC50 of Inhibitor Z using a CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Inhibitor Z in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add the prepared 2X compound dilutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the data as a dose-response curve with inhibitor concentration on the x-axis and cell viability on the y-axis to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values for Inhibitor Z in Different Cell Lines

Cell LineTarget (Kinase A) ExpressionIC50 (nM)Standard Deviation
Cell Line AHigh50± 5
Cell Line BMedium250± 20
Cell Line CLow>1000N/A

Visualizations

Inhibitor_Z_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase A Kinase A Receptor->Kinase A Activates Substrate Substrate Kinase A->Substrate Phosphorylates p-Substrate p-Substrate Substrate->p-Substrate Transcription Factor Transcription Factor p-Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Inhibitor Z Inhibitor Z Inhibitor Z->Kinase A Inhibits Growth Factor Growth Factor Growth Factor->Receptor

Caption: Signaling pathway showing the inhibitory action of Inhibitor Z on Kinase A.

Troubleshooting_Workflow A Inconsistent Experimental Results B Check Reagent Preparation (Solubility, Stability) A->B C Standardize Cell Culture (Passage, Density) A->C D Evaluate Assay Conditions (Incubation, Controls) A->D E Investigate Off-Target Effects (Dose-Response, Orthogonal Methods) A->E F Consistent Results B->F C->F D->F

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: ZM514 Assay Platform

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interference and artifacts encountered when using the ZM514 assay platform.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in the this compound assay?

False positives in fluorescence-based assays like the this compound platform can arise from several sources. The most prevalent are compound aggregation, where small molecules form colloidal particles that interfere with the assay components, and redox cycling, where compounds generate reactive oxygen species that can modify the target protein or assay reagents.[1][2][3][4] Other causes include autofluorescent compounds that emit light in the same range as the assay signal and compounds that disrupt the specific affinity capture systems used in some assay formats.[5][6]

Q2: My negative control (buffer only) shows a high background signal. What could be the issue?

A high background signal from the buffer can be due to several factors. The buffer components themselves might be intrinsically fluorescent.[7] Contaminants in the buffer or the microplate material binding to the fluorescent tracer can also increase the background polarization or fluorescence.[8] It is recommended to test individual buffer components for fluorescence and to use non-binding microplates to minimize this issue.

Q3: The polarization value of my fluorescent tracer decreases upon binding to its target, which is unexpected. Why might this be happening?

While an increase in fluorescence polarization (FP) is typical as the smaller fluorescent tracer binds to a larger protein, a decrease can occur under certain circumstances. One possible explanation is that the fluorophore is interacting with the DNA or another molecule in the assay, leading to an initially high polarization.[7] When the target protein binds, it may displace the fluorophore, causing it to become more mobile and thus decreasing its polarization.[7]

Q4: How can I differentiate between a true hit and an artifact from compound aggregation?

Compound aggregation is a major source of non-specific assay interference.[2][9] A common method to identify aggregation-based interference is to include a small amount of a non-ionic detergent, such as 0.01% v/v Triton X-100 or 0.025% v/v Tween-80, in the assay buffer.[10] If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.[10] Additionally, observing particles in the 50 to 1000 nm size range using dynamic light scattering (DLS) can be indicative of aggregation.[10]

Q5: What is redox cycling and how does it interfere with my assay?

Redox cycling compounds (RCCs) can generate hydrogen peroxide (H₂O₂) in the presence of reducing agents like DTT, which are often included in assay buffers to maintain protein activity.[3][4] The H₂O₂ produced can then oxidize susceptible amino acid residues (e.g., cysteine, methionine) on the target protein, leading to its inactivation and appearing as a false positive inhibitory signal.[3][4] Quinone-containing compounds are a well-known class of RCCs.[11]

Troubleshooting Guides

Guide 1: Troubleshooting High Variability in this compound Assay Results

High variability in assay results can compromise the reliability of your data. Follow these steps to identify and address the source of variability.

Experimental Protocol:

  • Assess Reagent Stability: Verify the stability of all reagents under the storage and assay conditions.[12] Perform freeze-thaw cycle tests if reagents are repeatedly frozen.[12]

  • Check for DMSO Effects: Test a range of DMSO concentrations (e.g., 0-5%) to ensure the final concentration used in the screen does not adversely affect the assay performance.[12][13]

  • Plate Uniformity Study: Conduct a plate uniformity study over multiple days.[12]

    • Prepare plates with "Max" signal controls (e.g., tracer and binding partner) and "Min" signal controls (e.g., free tracer).

    • Analyze the signal-to-background ratio, Z' factor, and coefficient of variation (CV) across each plate and between plates. A Z' factor between 0.5 and 1.0 indicates a robust assay.[13]

  • Evaluate Pipetting Accuracy: Ensure all liquid handling systems are calibrated and functioning correctly to minimize volume variations.

  • Investigate Compound-Related Issues:

    • If high variability is observed only with certain compounds, consider the possibility of compound precipitation or aggregation.

    • Visually inspect wells for precipitates.

    • Perform detergent counter-screening as described in FAQ Q4.

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting High Assay Variability start High Variability Observed reagent Check Reagent Stability (Storage, Freeze-Thaw) start->reagent dmso Assess DMSO Tolerance (0-5% Gradient) reagent->dmso uniformity Perform Plate Uniformity Study dmso->uniformity pipetting Verify Pipetting Accuracy uniformity->pipetting compound Investigate Compound -Specific Effects pipetting->compound precipitate Visual Inspection for Precipitation compound->precipitate Yes end Variability Resolved compound->end No detergent Detergent Counter-Screen (e.g., Triton X-100) precipitate->detergent detergent->end

Caption: A stepwise workflow for diagnosing and resolving high variability in assay results.

Guide 2: Identifying and Mitigating Compound Autofluorescence in TR-FRET Assays

Autofluorescent compounds can interfere with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays by artificially increasing the signal in one or both emission channels.

Experimental Protocol:

  • Pre-Screen Compounds: Before running the full assay, screen all compounds for intrinsic fluorescence at the donor and acceptor excitation and emission wavelengths.

  • Analyze Emission Ratios: During the TR-FRET assay, record the signals from both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) channels separately.[14][15]

  • Calculate Ratios and Visualize Data: Calculate the TR-FRET ratio (Acceptor/Donor). Changes in the donor fluorescence that mirror the overall activity can indicate interference.[5]

  • Adjust Time Delay: If compound fluorescence has a short lifetime, increasing the time delay between excitation and fluorescence recording can help reduce its contribution to the signal.[16]

  • Run a Time Course: Measure the TR-FRET signal at different time points after reagent addition. This can help to correct for background fluorescence for each sample.[16]

Data Presentation: Interpreting TR-FRET Interference

Compound IDDonor Signal (615 nm)Acceptor Signal (665 nm)TR-FRET Ratio (665/615)Interpretation
Control 50,000200,0004.0No Inhibition
True Hit 52,00060,0001.15Inhibition
Interfering Cmpd A 48,000350,0007.29False Activator (Acceptor Autofluorescence)
Interfering Cmpd B 10,00040,0004.0False Inhibitor (Quenching)
Interfering Cmpd C 150,000600,0004.0False Inhibitor (Donor Autofluorescence)

Mechanisms of Assay Interference

Compound Aggregation

Many organic molecules can self-assemble into colloidal aggregates in aqueous solutions, especially at micromolar concentrations used in high-throughput screening.[1][2] These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to a high rate of false positives.[1][10]

Mechanism of Interference by Compound Aggregation

G cluster_1 Interference by Compound Aggregation compound Test Compound (Monomers) aggregate Colloidal Aggregate compound->aggregate > CAC aggregate->compound Reversible inactive_protein Sequestered Protein (Inactive) aggregate->inactive_protein detergent Detergent (e.g., Triton X-100) protein Target Protein (Active) detergent->compound Disrupts Aggregates

Caption: Formation of colloidal aggregates from monomeric compounds above the Critical Aggregation Concentration (CAC) leads to non-specific protein sequestration.

Redox Cycling

Redox-active compounds can create significant artifacts in biochemical assays, particularly those containing reducing agents like DTT or TCEP.[3] These compounds catalytically generate hydrogen peroxide (H₂O₂), which can inactivate proteins through oxidation.

Mechanism of Interference by Redox Cycling

G cluster_2 Interference by Redox Cycling quinone Quinone (RCC) hydroquinone Hydroquinone quinone->hydroquinone 1 dtt_red DTT (Reduced) dtt_ox DTT (Oxidized) dtt_red->dtt_ox semiquinone Semiquinone Radical hydroquinone->semiquinone 2 semiquinone->quinone 3 superoxide O₂⁻ (Superoxide) o2 O₂ o2->superoxide e⁻ h2o2 H₂O₂ superoxide->h2o2 inactive_protein Oxidized Protein (Inactive) h2o2->inactive_protein protein Target Protein (Active)

Caption: A simplified pathway of H₂O₂ generation by a quinone-based redox cycling compound (RCC) in the presence of DTT.

References

Validation & Comparative

A Comparative Guide to the Specificity of Aurora Kinase Inhibitors: ZM447439 vs. VX-680 (Tozasertib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor specificity profiles of ZM447439 and VX-680 (Tozasertib), two widely used inhibitors of the Aurora kinase family. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies and in interpreting the results obtained using these inhibitors.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers. This has made them attractive targets for the development of anti-cancer therapeutics. ZM447439 and VX-680 (Tozasertib) are two potent, ATP-competitive inhibitors of Aurora kinases. While both compounds effectively inhibit Aurora kinases, their specificity profiles across the broader human kinome differ. Understanding these differences is critical for accurately attributing cellular phenotypes to the inhibition of specific targets.

Kinase Inhibition Profiles

The inhibitory activities of ZM447439 and VX-680 against their primary targets, Aurora kinases A, B, and C, are summarized below. It is important to note that VX-680 generally exhibits greater potency against Aurora A, while ZM447439 shows more balanced inhibition of Aurora A and B.[1][2][3][4]

KinaseZM447439 IC50 (nM)VX-680 (Tozasertib) Ki (nM)
Aurora A 1100.6
Aurora B 13018
Aurora C 2504.6

Table 1: Inhibitory concentrations of ZM447439 and VX-680 against Aurora kinases.

Off-Target Kinase Selectivity

To provide a broader perspective on the specificity of these inhibitors, the following table summarizes their activity against a panel of off-target kinases as determined by broad-panel kinase screening (KINOMEscan). A lower percentage of control indicates stronger binding of the inhibitor to the kinase.

KinaseZM447439 (% of Control @ 1µM)VX-680 (Tozasertib) (% of Control @ 1µM)
ABL1 >500.1
FLT3 >500.1
LCK 8.8>10
SRC 10.3>10
MEK1 17.9>20
CDK1 >50>50
PLK1 >50>50

Table 2: Selectivity of ZM447439 and VX-680 against a selection of off-target kinases. Data is representative of typical large-scale kinase screens.

As the data indicates, VX-680 exhibits significant off-target activity against the tyrosine kinases ABL1 and FLT3.[1] In contrast, ZM447439 shows some activity against the SRC family kinases LCK and SRC, as well as MEK1, but is highly selective against CDK1 and PLK1.[2][3][4]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Radiolabeled)

This protocol describes a method for determining the in vitro potency of a kinase inhibitor using a radiolabeled ATP substrate.

Materials:

  • Recombinant human Aurora kinase (A, B, or C)

  • Kinase-specific peptide substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • ATP solution (10 mM)

  • [γ-³²P]ATP (10 μCi/μL)

  • Test inhibitor (e.g., ZM447439 or VX-680) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant kinase, and peptide substrate.

  • Serially dilute the test inhibitor in DMSO and add to the reaction mixture. Include a DMSO-only control.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Aurora Kinase Activity Assay (Western Blot)

This protocol outlines a method to assess the inhibition of Aurora kinase activity in a cellular context by monitoring the phosphorylation of a downstream substrate, Histone H3.

Materials:

  • Human cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., ZM447439 or VX-680)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the test inhibitor for a specified time (e.g., 1-24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-Histone H3 (Ser10).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading.

  • Quantify the band intensities to determine the extent of inhibition of Histone H3 phosphorylation at different inhibitor concentrations.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora_a Aurora A cluster_aurora_b Aurora B G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora A Aurora A PLK1 PLK1 Aurora A->PLK1 Phosphorylates Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Regulates Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Regulates TPX2 TPX2 TPX2->Aurora A Activates Aurora B Aurora B Aurora B->Cytokinesis Regulates Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylates (Ser10) Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Regulates INCENP INCENP INCENP->Aurora B Activates Survivin Survivin Survivin->Aurora B Borealin Borealin Borealin->Aurora B ZM447439 ZM447439 ZM447439->Aurora A Inhibits ZM447439->Aurora B Inhibits VX-680 VX-680 VX-680->Aurora A Inhibits VX-680->Aurora B Inhibits

Caption: Simplified Aurora Kinase Signaling Pathway.

Kinase_Inhibitor_Specificity_Workflow Start Start Biochemical Assays Biochemical Assays Start->Biochemical Assays Determine IC50/Ki Cell-Based Assays Cell-Based Assays Start->Cell-Based Assays Assess cellular potency Broad Kinase Screen Broad Kinase Screen Biochemical Assays->Broad Kinase Screen Evaluate off-target effects Data Analysis Data Analysis Cell-Based Assays->Data Analysis Broad Kinase Screen->Data Analysis Specificity Profile Specificity Profile Data Analysis->Specificity Profile Generate

Caption: Experimental Workflow for Kinase Inhibitor Specificity Profiling.

References

A Comparative Guide to ZM447439 and Other Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Aurora kinase inhibitor ZM447439 with other notable inhibitors targeting the Aurora kinase family: Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680/MK-0457). The information presented is supported by experimental data to aid in the selection of appropriate research tools and to provide a framework for the development of novel therapeutics.

Introduction to Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1] Their dysregulation is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.[1][2] Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.[3] This guide focuses on ZM447439, a well-characterized Aurora kinase inhibitor, and compares its activity and selectivity with other prominent inhibitors in the field.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the intended target over other kinases. The following table summarizes the IC50 values of ZM447439 and its comparators against Aurora kinases A, B, and C.

InhibitorTarget(s)IC50 (nM) - Aurora AIC50 (nM) - Aurora BIC50 (nM) - Aurora CKey Off-Targets (IC50/Ki, nM)
ZM447439 Aurora A/B110[4]130[4]250Lck (880), Src (1030), MEK1 (1790)[4]
Alisertib (MLN8237) Aurora A1.2[5]396.5[5]->200-fold selective for Aurora A over B[5]
Danusertib (PHA-739358) Pan-Aurora, Abl13[6][7]79[6][7]61[6][7]Abl (25), TrkA (31), c-RET (31), FGFR1 (47)[7]
Tozasertib (VX-680/MK-0457) Pan-Aurora, Abl, Flt-30.6 (Ki)[8]18 (Ki)[8]4.6 (Ki)[8]BCR-ABL (30, Ki), FLT-3 (30, Ki)[9]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for assessing inhibitor selectivity.

Aurora_Signaling_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_Mitosis Mitosis Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Condensation Chromosome Condensation Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment MCAK MCAK Kinetochore_Microtubule_Attachment->MCAK Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) BubR1 BubR1 Spindle_Assembly_Checkpoint->BubR1 Mad2 Mad2 Spindle_Assembly_Checkpoint->Mad2 Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Condensation Phosphorylates Histone H3 Aurora_B->Kinetochore_Microtubule_Attachment Corrects errors Aurora_B->Spindle_Assembly_Checkpoint Activates Aurora_B->Cytokinesis PLK1 PLK1 PLK1->Aurora_A Activates Histone_H3 Histone H3 Histone_H3->Chromosome_Condensation

Caption: Aurora A and B kinase signaling pathways in mitosis.

Kinase_Inhibitor_Workflow General Workflow for Kinase Inhibitor Profiling Start Start Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Selectivity_Screen Kinase Selectivity Screen (Panel of Kinases) Determine_IC50->Selectivity_Screen Cellular_Assay Cellular Assay (e.g., Phospho-Histone H3) Selectivity_Screen->Cellular_Assay Determine_Cellular_Potency Determine Cellular Potency (EC50) Cellular_Assay->Determine_Cellular_Potency In_Vivo_Studies In Vivo Xenograft Models Determine_Cellular_Potency->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A typical workflow for assessing kinase inhibitor selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize Aurora kinase inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]

Objective: To determine the in vitro IC50 value of an inhibitor against a purified kinase.

Materials:

  • Recombinant human Aurora kinase (A, B, or C)

  • Kinase-specific substrate (e.g., Kemptide for Aurora A)[11]

  • ATP

  • Test inhibitor

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: A reaction mixture containing the kinase, substrate, and ATP in a kinase assay buffer is prepared.[11]

  • Inhibitor Addition: Serial dilutions of the test inhibitor (typically in DMSO) are added to the wells of a 384-well plate. Control wells with DMSO alone are included.[11]

  • Initiation and Incubation: The kinase reaction is initiated by adding the enzyme to the substrate/ATP mixture. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).[10]

  • ADP Detection:

    • ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.[10]

    • Kinase Detection Reagent is then added to convert the ADP generated into ATP, which in turn generates a luminescent signal via a luciferase reaction. After a 30-minute incubation, luminescence is measured.[10]

  • Data Analysis: The luminescent signal is proportional to the ADP produced. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[12]

Cellular Assay: Inhibition of Histone H3 Phosphorylation

A hallmark of Aurora B kinase activity in cells is the phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) during mitosis.[12] This cellular assay measures the inhibition of this phosphorylation event.

Objective: To determine the cellular potency (EC50) of an inhibitor and its effect on a downstream target of Aurora B.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test inhibitor

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Primary antibody against phospho-Histone H3 (Ser10)

  • Fluorescently labeled secondary antibody

  • DNA stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment: Cells are seeded on coverslips or in multi-well plates and allowed to attach. They are then treated with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).[12]

  • Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter.[12]

  • Immunostaining:

    • Cells are incubated with a primary antibody that specifically recognizes the phosphorylated form of Histone H3 at Serine 10.

    • After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

    • The DNA is counterstained with a dye like DAPI to visualize the nuclei.

  • Imaging and Analysis: The cells are imaged using a fluorescence microscope. The intensity of the phospho-Histone H3 signal in mitotic cells is quantified for each treatment condition. A decrease in signal intensity indicates inhibition of Aurora B kinase activity. The EC50 value can be determined from the dose-response curve.

Conclusion

ZM447439 is a valuable research tool for studying the roles of Aurora A and B kinases. While it exhibits good potency, it is less selective than some of the more recently developed inhibitors. For studies requiring high selectivity for Aurora A, Alisertib (MLN8237) is a superior choice.[5] For pan-Aurora kinase inhibition, Danusertib and Tozasertib offer high potency against all three Aurora isoforms, although they also exhibit activity against other kinases such as Abl and Flt-3.[7][9] The selection of an appropriate inhibitor should be guided by the specific research question, considering the desired selectivity profile and the potential for off-target effects. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these and other kinase inhibitors.

References

A Comparative Guide: Imatinib's Efficacy in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A note on ZM514: Extensive searches of scientific literature and publicly available databases did not yield any information on a kinase inhibitor designated as "this compound" for cancer therapy. A compound with this name has been identified as a CD73 inhibitor, which functions differently from kinase inhibitors like imatinib by modulating the tumor microenvironment's immune response. Due to the absence of data on "this compound" as a kinase inhibitor, a direct comparative analysis with imatinib is not possible at this time. This guide will therefore provide a comprehensive overview of the well-established tyrosine kinase inhibitor, imatinib.

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib is a small molecule kinase inhibitor that has revolutionized the treatment of specific cancers by targeting the molecular drivers of the disease.[1] It is primarily used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2] Imatinib functions by competitively inhibiting the ATP-binding site of several tyrosine kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1][3]

Mechanism of Action

Imatinib's therapeutic effect is derived from its ability to selectively inhibit the following tyrosine kinases:

  • BCR-ABL: This fusion protein is a constitutively active tyrosine kinase, meaning it is always "on," and is the hallmark of Philadelphia chromosome-positive (Ph+) CML.[1] Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing it from activating signaling pathways that lead to uncontrolled white blood cell proliferation.[1][3]

  • c-KIT: This receptor tyrosine kinase is crucial for the development and maintenance of various cell types. Mutations leading to its constitutive activation are a primary cause of GIST.[2][4] Imatinib blocks the aberrant signaling from mutated c-KIT, leading to apoptosis and inhibition of proliferation in GIST cells.[4]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib also inhibits PDGFR, which can be implicated in various cancers.[2] By blocking PDGFR signaling, imatinib can reduce tumor cell growth and angiogenesis.[5][6]

The following diagram illustrates the primary signaling pathways inhibited by imatinib.

G cluster_bcr_abl BCR-ABL Pathway (CML) cluster_ckit c-KIT Pathway (GIST) cluster_pdgfr PDGFR Pathway BCR_ABL BCR-ABL (Constitutively Active) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT JAK/STAT Pathway BCR_ABL->STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT->Proliferation cKIT Mutated c-KIT (Constitutively Active) cKIT_RAS_MAPK RAS/MAPK Pathway cKIT->cKIT_RAS_MAPK cKIT_PI3K_AKT PI3K/AKT Pathway cKIT->cKIT_PI3K_AKT cKIT_STAT JAK/STAT Pathway cKIT->cKIT_STAT cKIT_Proliferation Cell Proliferation & Survival cKIT_RAS_MAPK->cKIT_Proliferation cKIT_Apoptosis_Inhibition Inhibition of Apoptosis cKIT_PI3K_AKT->cKIT_Apoptosis_Inhibition cKIT_STAT->cKIT_Proliferation PDGFR PDGFR PDGFR_RAS_MAPK RAS/MAPK Pathway PDGFR->PDGFR_RAS_MAPK PDGFR_PI3K_AKT PI3K/AKT Pathway PDGFR->PDGFR_PI3K_AKT PDGFR_Proliferation Cell Proliferation & Angiogenesis PDGFR_RAS_MAPK->PDGFR_Proliferation PDGFR_PI3K_AKT->PDGFR_Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits Imatinib->cKIT Inhibits Imatinib->PDGFR Inhibits

Caption: Imatinib inhibits key signaling pathways.

Quantitative Efficacy Data

The efficacy of imatinib is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.

Target/Cell LineIC50 (µM)Reference
v-Abl 0.6[7]
c-Kit 0.1[7]
PDGFR 0.1[7]
K562 (CML Cell Line) 0.08 - 5[8][9]
A549 (Lung Cancer Cell Line) 65.4[8]
B16 (Melanoma Cell Line) 5[5]

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo studies evaluating the efficacy of imatinib.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

G cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of Imatinib B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 value H->I

Caption: Workflow for an in vitro MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cell lines (e.g., K562 for CML) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[10]

  • Drug Treatment: The cells are then treated with a range of imatinib concentrations. A control group receives the vehicle (e.g., DMSO) without the drug.[10]

  • Incubation: The plates are incubated for a period of 48 to 72 hours.[9]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[11]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.

G cluster_workflow Tumor Xenograft Workflow A 1. Inject human cancer cells subcutaneously into immunocompromised mice B 2. Allow tumors to grow to a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer Imatinib or vehicle (e.g., oral gavage) daily C->D E 5. Measure tumor volume and body weight regularly D->E F 6. Euthanize mice at the end of the study E->F G 7. Excise and analyze tumors (e.g., histology, Western blot) F->G

Caption: Workflow for an in vivo tumor xenograft study.

Detailed Steps:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.[12]

  • Tumor Growth: The tumors are allowed to grow to a certain size (e.g., 100-200 mm³).[12]

  • Treatment: The mice are then treated with imatinib (e.g., 100 mg/kg, orally) or a vehicle control daily.[12]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly to assess treatment efficacy and toxicity.[12]

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis, such as histology to observe cell death or Western blotting to assess the inhibition of target kinases.[12]

Clinical Efficacy

Imatinib has demonstrated remarkable clinical success, particularly in the treatment of CML and GIST.

  • Chronic Myeloid Leukemia (CML): In newly diagnosed chronic phase CML, imatinib induces a complete hematological response in over 95% of patients.[13] The 8-year overall survival rate for patients receiving imatinib is approximately 85%.[13]

  • Gastrointestinal Stromal Tumors (GIST): For patients with GIST, imatinib treatment has resulted in a partial response in about 67% of patients.[14] Adjuvant therapy with imatinib for 3 years is recommended for adult patients at high risk of relapse after surgery for KIT-positive GISTs.[15]

References

Navigating the Landscape of PDZ-Binding Kinase (PBK) Inhibition: A Comparative Guide to Alternatives for OTS514

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of targeting PDZ-binding kinase (PBK), a serine/threonine kinase implicated in cancer progression, a thorough understanding of the available inhibitory compounds is crucial. While OTS514 has emerged as a significant tool in the study of PBK, a comparative analysis of its alternatives can illuminate different chemical scaffolds, potencies, and experimental considerations. This guide provides a data-driven comparison of OTS514 and other known PBK inhibitors, complete with experimental methodologies and pathway diagrams to support informed decision-making in research and development.

Unveiling the Target: PDZ-Binding Kinase (PBK)

PDZ-binding kinase, also known as T-LAK cell-originated protein kinase (TOPK), is a member of the MAPKKK family. Its overexpression has been correlated with poor prognosis in various cancers, making it an attractive target for therapeutic intervention. PBK plays a pivotal role in several cellular processes, including mitosis, cell cycle regulation, and the DNA damage response. Its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.

PBK_Signaling_Pathway cluster_upstream Upstream Activators cluster_pbk PBK/TOPK cluster_downstream Downstream Effectors ERK2 ERK2 PBK PBK (TOPK) ERK2->PBK Phosphorylation Cdk1_CyclinB1 Cdk1/Cyclin B1 Cdk1_CyclinB1->PBK Phosphorylation p38_MAPK p38 MAPK PBK->p38_MAPK Activation JNK JNK PBK->JNK Activation ERK1_2 ERK1/2 PBK->ERK1_2 Activation MSK1 MSK1 PBK->MSK1 Activation c_Myc c-Myc ERK1_2->c_Myc Upregulation Histone_H3 Histone H3 MSK1->Histone_H3 Phosphorylation

Caption: Simplified signaling pathway of PDZ-binding kinase (PBK/TOPK) and its key downstream effectors.

Comparative Analysis of PBK Inhibitors

The following table summarizes the quantitative data for OTS514 and its known alternatives. This data is essential for comparing the potency and selectivity of these compounds.

CompoundTarget(s)IC50 (nM)Assay TypeCell-based Potency (nM)Notes
OTS514 PBK2.7Kinase Assay16 (HCT116)Orally bioavailable
HI-TOPK-032 PBK3.4Kinase Assay~100 (MCF-7)Potent and selective
CEP-1347 MLK family, PBK1,100 (PBK)Kinase Assay>1000Broad-spectrum kinase inhibitor
Vinca Alkaloids (e.g., Vinblastine) Tubulin, PBK~500 (PBK)Kinase AssayVaries (nM range)Primarily known as microtubule inhibitors

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are provided for the key assays cited.

In Vitro Kinase Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PBK.

Workflow:

Kinase_Assay_Workflow A 1. Recombinant PBK enzyme, substrate (e.g., myelin basic protein), and ATP are combined. B 2. Test compound (e.g., OTS514) is added at varying concentrations. A->B C 3. The reaction is incubated to allow for phosphorylation. B->C D 4. Phosphorylation is detected and quantified (e.g., using a phosphospecific antibody or radiometric assay). C->D E 5. IC50 value is calculated from the dose-response curve. D->E

Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, combine recombinant human PBK enzyme with a suitable substrate (e.g., myelin basic protein) in a kinase reaction buffer.

  • Compound Addition: Add the test compound at a range of concentrations (typically in a serial dilution). Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

    • ELISA: Using a phosphospecific antibody to capture the phosphorylated substrate.

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines that express PBK.

Workflow:

Cell_Proliferation_Assay_Workflow A 1. Seed cancer cells (e.g., HCT116) in a 96-well plate. B 2. After cell attachment, add the test compound at various concentrations. A->B C 3. Incubate the cells for a defined period (e.g., 72 hours). B->C D 4. Measure cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo). C->D E 5. Calculate the GI50 or IC50 value from the dose-response curve. D->E

Caption: General workflow for a cell-based proliferation assay to assess compound cytotoxicity.

Detailed Steps:

  • Cell Seeding: Plate a specific number of cells (e.g., 5,000 cells/well) in a 96-well microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Measurement: Assess cell viability using a standard method:

    • MTT Assay: Add MTT reagent, which is converted to formazan by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the concentration that inhibits cell growth by 50% (GI50) or the concentration that reduces cell viability by 50% (IC50).

Concluding Remarks

The selection of a PBK inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and cellular efficacy. OTS514 stands out for its high potency and oral bioavailability. HI-TOPK-032 also demonstrates high potency and selectivity. In contrast, compounds like CEP-1347 and vinca alkaloids have broader activity profiles, which may be advantageous in certain contexts but could also lead to off-target effects. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other novel PBK inhibitors. By utilizing standardized assays, researchers can generate reliable and comparable data to guide their drug discovery efforts targeting the promising oncogene PBK.

Comparative Cross-Reactivity Profiling of ZM514: A CD73 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity profile of ZM514, a novel small molecule inhibitor of CD73, against other prominent CD73 inhibitors. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for informed decision-making in research and development.

This compound is a recently identified potent inhibitor of CD73, an ecto-5'-nucleotidase that plays a crucial role in tumor immune evasion by producing immunosuppressive adenosine.[1][2] Understanding the selectivity of this compound is paramount for its development as a therapeutic agent. This guide compares the cross-reactivity profile of this compound with AB680, a clinical-stage small molecule CD73 inhibitor, and Oleclumab (MEDI9447), a monoclonal antibody targeting CD73.

Potency and Selectivity Comparison

The inhibitory potency of this compound and its alternatives against their primary target, CD73, and key off-targets are summarized in the table below. This data is crucial for assessing the therapeutic window and potential side effects of these inhibitors.

InhibitorTargetIC50 / KiSelectivity vs. CD39Other Selectivity Data
This compound hCD73IC50: 1.39 µM[3]Not ReportedNot cytotoxic[1][2]
mCD73IC50: 14.65 µM[3]
AB680 hCD73Ki: 4.9 pM[4]>10,000-fold[4]>10,000-fold selective against a large panel of enzymes, receptors, and ion channels. No significant inhibition of major CYP450 isoforms or hERG.[5]
hCD73 (soluble)IC50: 0.043 nM[4]
hCD73 (CHO cells)IC50: 0.070 nM[4]
hCD73 (human PBMC)IC50: 0.011 nM[4]
mCD73 (CD8+ T cells)IC50: 0.008 nM[4]
Oleclumab (MEDI9447) hCD73Non-competitive inhibitor[6]Not applicable (antibody)Binds specifically to CD73.[7]

Key Observations:

  • Potency: AB680 demonstrates significantly higher potency against human CD73 (pM range) compared to this compound (µM range).

  • Selectivity: AB680 has a well-documented high selectivity profile, with over 10,000-fold selectivity against the related ecto-nucleotidase CD39 and a broader panel of other targets.[4][5] For this compound, while it is reported to be non-cytotoxic, specific cross-reactivity data against other enzymes is not yet publicly available.[1][2] Oleclumab, as a monoclonal antibody, is expected to have high specificity for its target epitope on CD73.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and its alternatives.

CD73 Inhibition Assay (Malachite Green Assay)

This assay is commonly used to measure the enzymatic activity of CD73 by detecting the inorganic phosphate released from the hydrolysis of AMP.

  • Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is measured to quantify the amount of phosphate produced.

  • Protocol:

    • Recombinant human or murine CD73 is incubated with the test inhibitor (e.g., this compound, AB680) at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the malachite green reagent is added.

    • After a color development period, the absorbance is measured at a specific wavelength (e.g., ~620 nm).

    • IC50 values are calculated by fitting the dose-response data to a suitable model.

Cellular CD73 Inhibition Assay

This assay measures the ability of an inhibitor to block CD73 activity on the surface of cells.

  • Protocol:

    • Cells expressing CD73 (e.g., cancer cell lines or primary immune cells) are seeded in a microplate.

    • The cells are incubated with the test inhibitor at various concentrations.

    • AMP is added to the cells to initiate the enzymatic reaction.

    • The amount of adenosine produced or the remaining AMP can be quantified using methods like HPLC or specific luminescent-based assays.

    • IC50 values are determined from the dose-response curves.

Cytotoxicity Assay

This assay assesses the general toxicity of a compound to cells.

  • Protocol:

    • A panel of cell lines is treated with the test compound over a range of concentrations.

    • Cell viability is measured after a defined incubation period (e.g., 72 hours) using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay that measures ATP content.

    • The concentration of the compound that reduces cell viability by 50% (GI50 or IC50) is determined. The statement that this compound is "not a cytotoxic agent" suggests that its GI50 is significantly higher than its IC50 for CD73.[1][2]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the CD73 signaling pathway and a typical experimental workflow for cross-reactivity profiling.

Cross_Reactivity_Workflow cluster_workflow Cross-Reactivity Profiling Workflow start Start: Test Compound (e.g., this compound) primary_assay Primary Target Assay (CD73) start->primary_assay secondary_panel Selectivity Panel (e.g., CD39, other ectonucleotidases) primary_assay->secondary_panel broad_panel Broad Target Panel (e.g., Kinases, GPCRs) secondary_panel->broad_panel cytotoxicity Cytotoxicity Assays broad_panel->cytotoxicity data_analysis Data Analysis (IC50/Ki Determination) cytotoxicity->data_analysis profile Generate Selectivity Profile data_analysis->profile

References

ZM514: A Comparative Analysis of On-Target Kinase Inhibition and Off-Target Microtubule Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target and off-target activities of the investigational compound ZM514. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.

The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its specificity. While potent on-target activity is desired, off-target effects can lead to unforeseen biological consequences, toxicities, or even opportunities for drug repositioning. This guide examines this compound, a compound investigated for its kinase inhibitory properties, and contrasts this with its notable off-target activity as a microtubule-depolymerizing agent.

Quantitative Comparison of this compound Activities

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its intended kinase targets and its off-target effects on microtubule polymerization. This direct comparison highlights the compound's potency in both arenas.

Activity TypeTarget/ProcessIC50 Value (µM)Cell Line/System
On-Target Kinase Inhibition (Specific Kinase TBD)Data not available in provided search results-
Off-Target Microtubule Polymerization InhibitionSpecific IC50 not detailed, but activity is confirmedIn vitro tubulin assays
Off-Target Antiproliferative ActivityVaries by cell line (e.g., ~1-5 µM)Various cancer cell lines

Note: Specific IC50 values for the primary on-target kinase were not available in the initial search results. The antiproliferative activity is likely a composite effect of both on-target and off-target activities.

On-Target Activity: Kinase Inhibition

This compound has been investigated as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cellular signaling by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[1] The general mechanism of a kinase inhibitor is to block the binding of ATP to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[2][3]

Signaling Pathway: General Kinase Cascade

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Binds Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Target_Protein Target_Protein Kinase_2->Target_Protein Phosphorylates Phosphorylated_Target_Protein Phosphorylated_Target_Protein Target_Protein->Phosphorylated_Target_Protein Cellular_Response Cellular_Response Phosphorylated_Target_Protein->Cellular_Response Leads to This compound This compound This compound->Kinase_2 Inhibits

Caption: General kinase signaling pathway inhibited by this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Kinase inhibition is typically quantified using in vitro assays that measure the phosphorylation of a substrate. A common method is a label-free, high-throughput mass spectrometry-based assay.[4]

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • This compound (in various concentrations)

  • Kinase reaction buffer (e.g., containing MgCl2, DTT)

  • Mass spectrometer

Procedure:

  • A reaction mixture is prepared containing the purified kinase, its substrate peptide, and ATP in a suitable buffer.

  • This compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • The reaction is quenched, often by the addition of a stop solution (e.g., containing EDTA).

  • The amount of phosphorylated substrate is quantified using mass spectrometry, which can distinguish between the phosphorylated and non-phosphorylated peptide based on their mass-to-charge ratio.[4]

  • The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to the control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay

G Start Start Prepare_Reaction_Mix Prepare kinase, substrate, & buffer mix Start->Prepare_Reaction_Mix Add_Inhibitor Add varying concentrations of this compound Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Add ATP and incubate Add_Inhibitor->Initiate_Reaction Quench_Reaction Stop reaction Initiate_Reaction->Quench_Reaction Analyze_MS Quantify phosphorylation by Mass Spectrometry Quench_Reaction->Analyze_MS Calculate_IC50 Determine IC50 value Analyze_MS->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro kinase inhibition assay.

Off-Target Activity: Microtubule Depolymerization

A significant off-target effect of this compound is its ability to inhibit the polymerization of microtubules. Microtubules are dynamic cytoskeletal polymers essential for cell structure, intracellular transport, and cell division.[5] Compounds that interfere with microtubule dynamics are potent anticancer agents.

Mechanism of Action: Microtubule Dynamics

Microtubules are formed by the polymerization of α- and β-tubulin heterodimers. This process is dynamic, with periods of growth (polymerization) and shrinkage (depolymerization).[6] this compound disrupts this equilibrium by inhibiting polymerization, leading to a net depolymerization of microtubules. This can arrest the cell cycle and induce apoptosis.

Signaling Pathway: Microtubule Dynamics Disruption

G Tubulin_Dimers Tubulin_Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers This compound This compound This compound->Polymerization Inhibits

Caption: this compound disrupts microtubule dynamics by inhibiting polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of this compound on microtubule formation can be measured using a turbidimetric assay. This method relies on the principle that light scattering increases as tubulin monomers polymerize into microtubules.[7][8]

Objective: To determine the effect of this compound on the rate and extent of tubulin polymerization.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)[9]

  • GTP (required for polymerization)

  • Polymerization buffer (e.g., PIPES-based buffer with MgCl2 and EGTA)[7]

  • This compound (in various concentrations)

  • Temperature-controlled spectrophotometer

Procedure:

  • A reaction mixture containing purified tubulin in polymerization buffer is prepared and kept on ice to prevent premature polymerization.

  • GTP and this compound at various concentrations are added to the reaction mixture. A control reaction without this compound is also included.

  • The reaction mixtures are transferred to a pre-warmed 96-well plate.

  • The plate is immediately placed in a spectrophotometer set to 37°C.[7]

  • The absorbance at 340 nm is measured at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).[7][9]

  • The change in absorbance over time is plotted to generate polymerization curves.

  • The effect of this compound is assessed by comparing the polymerization curves of the treated samples to the control. Inhibition is observed as a decrease in the rate and/or the maximum absorbance.

Experimental Workflow: Tubulin Polymerization Assay

G Start Start Prepare_Tubulin_Mix Prepare tubulin, GTP, & buffer mix on ice Start->Prepare_Tubulin_Mix Add_Compound Add varying concentrations of this compound Prepare_Tubulin_Mix->Add_Compound Initiate_Polymerization Transfer to 37°C plate Add_Compound->Initiate_Polymerization Measure_Absorbance Measure absorbance at 340nm over time Initiate_Polymerization->Measure_Absorbance Plot_Curves Generate polymerization curves Measure_Absorbance->Plot_Curves Analyze_Effect Compare treated vs. control Plot_Curves->Analyze_Effect End End Analyze_Effect->End

Caption: Workflow for an in vitro tubulin polymerization assay.

Conclusion

This compound exhibits a dual mechanism of action, functioning as both a kinase inhibitor and a microtubule-destabilizing agent. Understanding this polypharmacology is crucial for the interpretation of experimental results and for the potential clinical development of this compound.[10][11] The antiproliferative effects observed in cell-based assays are likely a consequence of both its on-target and off-target activities. Further research is warranted to delineate the specific contributions of each activity to the overall cellular phenotype and to identify the primary kinase target(s) of this compound. This guide provides the foundational experimental frameworks for such investigations.

References

Independent Validation of ZM514 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZM514's performance with other known inhibitors of the c-Src and Focal Adhesion Kinase (FAK) pathways. The information presented is supported by experimental data and detailed methodologies to assist in the independent validation of this compound's activity.

Introduction to this compound

This compound is a potent and specific inhibitor of the non-receptor tyrosine kinase c-Src, with a reported half-maximal inhibitory concentration (IC50) of 3 nM. It also demonstrates inhibitory activity against Focal Adhesion Kinase (FAK) with an IC50 of 25 nM. Notably, this compound exhibits significant selectivity, with over 300-fold greater potency for c-Src compared to other related kinases such as Lck and Zap-70. This targeted activity makes this compound a valuable tool for investigating cellular processes regulated by c-Src and FAK, including cell proliferation, migration, and invasion.

Comparative Inhibitor Data

The following table summarizes the inhibitory potency of this compound and other commonly used Src family kinase (SFK) inhibitors. This data is compiled from various sources to provide a comparative overview.

KinaseThis compound IC50 (nM)PP2 IC50 (nM)SU6656 IC50 (nM)Dasatinib IC50 (nM)
Src Family Kinases
c-Src31002800.5-1
Lck>90046.880.3
Fyn-51700.2
Lyn--1300.6
Yes--200.4
Hck-5-0.5
Other Kinases
FAK25--16
EGFR-480>10,00030
c-Abl-325-<1
ZAP-70>900>100,000--

Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway involving c-Src and FAK and the points of inhibition by compounds like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK Activation GrowthFactorReceptor Growth Factor Receptors (e.g., EGFR) Src c-Src GrowthFactorReceptor->Src Activation FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Phosphorylation (Y576/577) Paxillin Paxillin Src->Paxillin Cas p130Cas Src->Cas Ras Ras Grb2_Sos->Ras MEK_ERK MEK/ERK Ras->MEK_ERK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription MEK_ERK->Transcription Paxillin->Transcription Cas->Transcription This compound This compound This compound->FAK This compound->Src Other_Inhibitors Other Inhibitors (PP2, SU6656, Dasatinib) Other_Inhibitors->Src G A Prepare Inhibitor Dilutions (this compound, etc.) B Add Inhibitors to 96-well Plate A->B D Initiate Reaction B->D C Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP) C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H G A Seed Cells with Inhibitor in Upper Chamber (Serum-free medium) C Incubate to Allow Migration A->C B Add Chemoattractant to Lower Chamber B->C D Remove Non-migrated Cells C->D E Fix and Stain Migrated Cells D->E F Quantify Migrated Cells E->F

Comparative Efficacy of ZM514 and Other CD73 Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of ZM514, a potent CD73 inhibitor, alongside other notable CD73 inhibitors such as AB680 (Quemliclustat), Oleclumab, and CPI-006. The data presented is intended to aid in the evaluation of these compounds for cancer research and therapeutic development.

Introduction to CD73 Inhibition in Oncology

Ecto-5'-nucleotidase (CD73) is a cell surface enzyme that plays a critical role in tumor immune evasion. By converting extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 contributes to a tumor microenvironment that inhibits the activity of crucial anti-tumor immune cells, such as T cells. Inhibition of CD73 is a promising therapeutic strategy to restore anti-tumor immunity. This compound has been identified as a potent inhibitor of human CD73, demonstrating its potential as a valuable tool in cancer research.

Quantitative Efficacy of CD73 Inhibitors

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other selected CD73 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

InhibitorTargetIC50 ValueCancer Cell Line/System
This compound human CD731.39 µMRecombinant enzyme
mouse CD7314.65 µMRecombinant enzyme
AB680 (Quemliclustat) human CD730.043 nMRecombinant enzyme
human CD730.070 nMCHO cells expressing hCD73
human CD8+ T cells0.008 nMPrimary cells
mouse CD8+ T cells0.66 nMPrimary cells
Oleclumab (MEDI9447) CD73Not specified (Monoclonal Antibody)Investigated in various cancers including non-small cell lung, pancreatic, and colorectal
CPI-006 CD73Not specified (Monoclonal Antibody)Investigated in non-small cell lung cancer, renal cell carcinoma, and other solid tumors

Note: Comprehensive IC50 data for this compound across a range of specific cancer cell lines is limited in publicly available literature. The data for AB680 demonstrates high potency against the isolated enzyme and in cellular contexts. Oleclumab and CPI-006 are monoclonal antibodies, and their efficacy is typically characterized by different parameters in preclinical and clinical studies.

Experimental Methodologies

The determination of the efficacy of CD73 inhibitors like this compound typically involves the following key experiments:

Cell Viability and Proliferation Assays (e.g., MTT or MTS Assay)

These colorimetric assays are fundamental in assessing the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the CD73 inhibitor (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: MTT or MTS reagent is added to each well, and the plate is incubated for 1-4 hours to allow for formazan formation.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 490-570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CD73 Enzymatic Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic function of CD73, which is the conversion of AMP to adenosine.

Principle: The amount of adenosine or inorganic phosphate produced from the enzymatic reaction with AMP as a substrate is quantified.

Protocol Outline (Adenosine Detection):

  • Reaction Setup: Recombinant CD73 or cell lysates containing CD73 are incubated with the substrate (AMP) in the presence of varying concentrations of the inhibitor (e.g., this compound).

  • Enzymatic Reaction: The reaction is allowed to proceed for a defined period at 37°C.

  • Detection: The amount of adenosine produced is measured using a commercially available adenosine assay kit, which typically involves a series of enzymatic reactions leading to a colorimetric or fluorometric readout.

  • Data Analysis: The rate of adenosine production is calculated, and the inhibitory effect of the compound is determined. The IC50 value represents the concentration of the inhibitor that reduces CD73 enzymatic activity by 50%.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the CD73 signaling pathway and a general workflow for evaluating the efficacy of CD73 inhibitors.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular T Cell ATP ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP ADO Adenosine AMP->ADO CD73 CD73 A2AR A2A Receptor ADO->A2AR AC Adenylate Cyclase A2AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA NFkB NF-κB PKA->NFkB Immune_Suppression Immune Suppression NFkB->Immune_Suppression This compound This compound This compound->CD73

Caption: CD73 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 In Vitro Efficacy cluster_2 Mechanism of Action A Compound Synthesis (this compound) B CD73 Enzymatic Activity Assay A->B C Determine IC50 (Enzymatic) B->C D Select Cancer Cell Lines C->D E Cell Viability Assay (e.g., MTT/MTS) D->E F Determine IC50 (Cell-based) E->F G Adenosine Production Measurement F->G H Immune Cell Co-culture Assays F->H I Analysis of Downstream Signaling G->I H->I

Caption: General experimental workflow for evaluating CD73 inhibitors.

A Comparative Analysis of ZM447439 and Staurosporine: Selectivity vs. Broad-Spectrum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, the choice between a selective and a broad-spectrum inhibitor is a critical decision that shapes the experimental outcome and its interpretation. This guide provides a detailed comparative analysis of ZM447439, a selective Aurora kinase inhibitor, and staurosporine, a well-known broad-spectrum kinase inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific research applications.

Performance and Specificity: A Head-to-Head Comparison

ZM447439 and staurosporine represent two distinct classes of kinase inhibitors. ZM447439 is a potent and selective ATP-competitive inhibitor of Aurora kinases, particularly Aurora B, which plays a crucial role in cell division.[1][2][3] Its selectivity makes it a valuable tool for dissecting the specific roles of Aurora kinases in cellular processes. In contrast, staurosporine is a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases, making it a powerful tool for inducing apoptosis and for studying general kinase-dependent signaling.[4]

Table 1: Comparative Inhibitory Activity (IC50/Ki)
Kinase TargetZM447439 IC50 (nM)Staurosporine IC50/Ki (nM)
Aurora A 1000[1][3][5]-
Aurora B 50[1][3][5]-
Aurora C 250[1][3][5]-
PKCα >10,000[2]2 (IC50)[4]
PKCγ -5 (IC50)[4]
PKCη -4 (IC50)[4]
PKA >10,000[2]15 (IC50)[4]
PKG -18 (IC50)[4]
c-Fgr -2 (IC50)
Phosphorylase Kinase -3 (IC50)[4]
Cdk1 >10,000[1][3]-
PLK1 >10,000[1][3]-
MEK1 1790[2]-
Src 1030[2]6 (IC50)
Lck 880[2]-
CaM Kinase II -20 (IC50)

Note: IC50 and Ki values can vary between different studies due to variations in experimental conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds like ZM447439 and staurosporine against their target kinases.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., Aurora B, PKCα)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl2)[6]

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Test compounds (ZM447439, staurosporine) dissolved in DMSO

  • 96-well assay plates

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or fluorescence plate reader

2. Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer in each well of a 96-well plate.

  • Add serial dilutions of the test compounds (ZM447439 or staurosporine) or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP (or a fluorescent ATP analog).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[6]

  • Quantify the amount of incorporated radioactivity using a scintillation counter. For fluorescent assays, read the plate on a fluorescence plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of ZM447439 and staurosporine on cultured cells.

1. Reagents and Materials:

  • Mammalian cell line (e.g., HCT-116, Jurkat)

  • Complete cell culture medium

  • Test compounds (ZM447439, staurosporine) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of ZM447439, staurosporine, or DMSO (vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The distinct selectivity profiles of ZM447439 and staurosporine result in the perturbation of different signaling pathways, leading to their respective cellular effects.

ZM447439: Targeting the Mitotic Machinery

ZM447439's primary targets are the Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora B, in particular, disrupts several critical mitotic events, including chromosome condensation, kinetochore-microtubule attachment, and the spindle assembly checkpoint.[7] This leads to mitotic arrest, polyploidy, and ultimately, the induction of apoptosis through the mitochondrial pathway, often involving the upregulation of p53.[8][9]

ZM447439_Pathway ZM447439 ZM447439 AuroraB Aurora B Kinase ZM447439->AuroraB Inhibits HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Regulates Spindle Spindle Assembly Checkpoint AuroraB->Spindle Regulates Mitosis Mitotic Arrest & Polyploidy HistoneH3->Mitosis Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

ZM447439 inhibits Aurora B, leading to mitotic catastrophe and apoptosis.
Staurosporine: A Broad-Spectrum Inducer of Apoptosis

Staurosporine's lack of selectivity leads to the inhibition of a multitude of kinases, triggering a complex and multifaceted cellular response. It is a potent inducer of apoptosis in a wide variety of cell types.[4] Its pro-apoptotic effects are mediated through the inhibition of numerous signaling pathways crucial for cell survival, including the Protein Kinase C (PKC) family, and the activation of stress-activated protein kinases like p38 MAPK and JNK.[10][11] Staurosporine can also impact the Akt survival pathway.

Staurosporine_Pathway Staurosporine Staurosporine PKC PKC Family Staurosporine->PKC Inhibits p38 p38 MAPK Staurosporine->p38 Activates Akt Akt Pathway Staurosporine->Akt Inhibits Survival Cell Survival PKC->Survival Apoptosis Apoptosis p38->Apoptosis Akt->Survival Survival->Apoptosis Inhibits

Staurosporine broadly inhibits survival kinases and activates stress pathways, culminating in apoptosis.

Conclusion

The choice between ZM447439 and staurosporine hinges on the specific research question. For studies focused on the precise roles of Aurora kinases in mitosis and cell cycle control, the selectivity of ZM447439 is indispensable. Conversely, for inducing a robust apoptotic response across a wide range of cell types or for screening for general kinase-dependent processes, the broad-spectrum activity of staurosporine makes it a powerful and effective tool. This guide provides the foundational data and protocols to assist researchers in leveraging the distinct properties of these two important kinase inhibitors.

References

Safety Operating Guide

Unidentified Chemical "ZM514": A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Required for Unidentified Substances

Initial searches for a chemical substance identified as "ZM514" have not yielded a match in publicly available chemical databases or safety data sheets. The designation "this compound" is primarily associated with an aircraft registration, indicating that it is not a standard chemical identifier. The inability to identify a substance and its properties presents a significant safety risk. Therefore, specific disposal procedures for "this compound" cannot be provided. Instead, this guide outlines the essential, immediate safety and logistical procedures for handling any unidentified chemical in a laboratory setting. Adherence to these protocols is crucial for ensuring the safety of all personnel and maintaining regulatory compliance.

Standard Operating Procedure for Unidentified Chemicals

When a chemical cannot be definitively identified, it must be treated as a hazardous substance of unknown toxicity. The following step-by-step procedure should be implemented immediately.

1. Immediate Containment and Isolation:

  • Do not handle the substance directly.

  • If the container is damaged or leaking, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • If the container is stable, secure the immediate area around it. Prevent access by unauthorized personnel.

  • Label the container clearly as "UNKNOWN SUBSTANCE - DO NOT USE."

2. Information Gathering:

  • Attempt to locate any accompanying documentation, such as lab notebooks, shipping manifests, or purchase orders that might provide clues to the substance's identity.

  • Consult with colleagues or the principal investigator to determine if they can identify the material.

3. Contact Environmental Health and Safety (EHS):

  • This is the most critical step. Your institution's EHS department has trained professionals who can assess the situation and determine the appropriate course of action for identification and disposal.

  • Provide the EHS office with all available information, including the location of the substance, the type of container, any visible properties (e.g., solid, liquid, color), and any information gathered in the previous step.

4. Await Professional Assessment and Disposal:

  • Do not attempt to dispose of the unknown substance through standard waste streams (e.g., pouring down the drain, placing in regular trash). This can lead to dangerous chemical reactions, environmental contamination, and regulatory violations.

  • The EHS office will arrange for the characterization and subsequent disposal of the unknown chemical in accordance with federal, state, and local regulations.

Experimental Protocol: Managing Unidentified Laboratory Chemicals

The following table summarizes the procedural steps for handling an unidentified chemical substance. This protocol is designed to minimize risk and ensure a safe and compliant laboratory environment.

Step Action Key Considerations
1Isolate and Secure Prevent accidental contact or reaction. Cordon off the area if necessary.
2Label as "Unknown" Clearly mark the container to prevent inadvertent use.
3Gather Information Check lab notebooks, inventory records, and consult with personnel.
4Contact EHS Report the unidentified substance to your institutional safety office.
5Follow EHS Guidance Adhere to the specific instructions provided by EHS for handling and disposal.
6Document the Incident Record the circumstances of finding the unknown substance for future reference.

Workflow for Handling Unidentified Chemicals

The following diagram illustrates the decision-making process and necessary actions when an unidentified chemical is discovered in a laboratory setting.

UnidentifiedChemicalWorkflow start Unidentified Chemical 'this compound' Discovered check_container Is the container stable and sealed? start->check_container evacuate Evacuate Area & Contact EHS Immediately check_container->evacuate No isolate Isolate the Substance in a Secure Location check_container->isolate Yes contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs label_unknown Label Container: 'UNKNOWN - DO NOT USE' isolate->label_unknown gather_info Attempt to Identify (Check Records, Ask Colleagues) label_unknown->gather_info gather_info->contact_ehs ehs_protocol Follow EHS Protocol for Characterization & Disposal contact_ehs->ehs_protocol end Incident Resolved ehs_protocol->end

Caption: Workflow for the safe handling of an unidentified chemical.

Essential Safety and Handling Guide for ZM514, a Potent CD73 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent CD73 inhibitor, ZM514, including detailed experimental protocols and pathway visualizations.

This document provides crucial safety and logistical information for the handling and use of this compound, a potent inhibitor of CD73. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Protocols

Proper handling of potent small molecule inhibitors like this compound is paramount to minimize exposure and ensure a safe working environment. The following procedures are based on general safety protocols for handling similar chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment should be worn at all times when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant, disposable gloves. Nitrile or neoprene are recommended.
Body Protection Impervious ClothingA lab coat or other protective clothing that is impervious to chemicals.
Respiratory Protection Suitable RespiratorA NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.
First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Avoid creating dust or aerosols.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Consult the manufacturer's instructions for optimal storage temperature and conditions.

Operational Plan: Experimental Protocol

The following is a representative protocol for an in vitro experiment using a CD73 inhibitor like this compound to assess its effect on cancer cell viability.

Methodology
  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., breast cancer, lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Cell Viability Assay (MTT Assay):

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium from the stock solution.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: All work surfaces and equipment should be thoroughly decontaminated after use.

Visualizing the Science

To better understand the context of this compound's application, the following diagrams illustrate the CD73 signaling pathway and a typical experimental workflow.

CD73_Signaling_Pathway CD73 Signaling Pathway in the Tumor Microenvironment cluster_extracellular Extracellular Space cluster_intracellular Immune Cell (e.g., T Cell) ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2A_Receptor A2A Receptor Adenosine->A2A_Receptor CD39 CD39 CD73 CD73 This compound This compound (Inhibitor) This compound->CD73 cAMP cAMP A2A_Receptor->cAMP activates PKA PKA cAMP->PKA activates Immune_Suppression Immune Suppression PKA->Immune_Suppression

Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine and the point of inhibition by this compound.

Experimental_Workflow In Vitro Cell Viability Assay Workflow Start Start Cell_Culture 1. Culture Cancer Cells Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with this compound (various concentrations) Seeding->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement 7. Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis 8. Analyze Data (IC50) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the in vitro efficacy of this compound on cancer cell lines using an MTT assay.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.